11:0 PC
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H60NO8P |
|---|---|
Molekulargewicht |
593.8 g/mol |
IUPAC-Name |
[(2R)-2,3-di(undecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3/t28-/m1/s1 |
InChI-Schlüssel |
XCCDCYFQYUARAY-MUUNZHRXSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 11:0 Phosphatidylcholine (Diundecanoylphosphatidylcholine - DUPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 11:0 phosphatidylcholine (DUPC), a saturated phospholipid with growing interest in lipid research and pharmaceutical development. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its molecular structure and behavior in aqueous environments.
Core Physical and Chemical Properties
11:0 Phosphatidylcholine, systematically named 1,2-diundecanoyl-sn-glycero-3-phosphocholine, is a synthetic, saturated phospholipid. Its structure consists of a glycerol (B35011) backbone esterified with two undecanoic acid chains at the sn-1 and sn-2 positions and a phosphocholine (B91661) headgroup at the sn-3 position. This amphipathic nature dictates its self-assembly into various structures in aqueous solutions, a critical aspect for its application in drug delivery systems like liposomes and micelles.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₆₀NO₈P | [1] |
| Molecular Weight | 593.773 g/mol | [1] |
| CAS Number | 27869-47-2 | [1] |
| Appearance | White Powder | [2] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Thermotropic Phase Behavior
The phase transition temperature (Tm) is a critical parameter for phospholipids, representing the temperature at which the lipid transitions from a well-ordered gel phase to a more fluid liquid-crystalline phase. This transition is accompanied by changes in the lipid packing, membrane fluidity, and permeability. For saturated phosphatidylcholines, the Tm is primarily influenced by the length of the acyl chains.[3] Generally, a longer acyl chain length results in a higher Tm due to increased van der Waals interactions between the chains.[3]
| Phosphatidylcholine (di-acyl) | Acyl Chain Length | Phase Transition Temperature (Tm) in °C |
| 10:0 PC (Dicapryl-PC) | C10 | -1.0 |
| 11:0 PC (Diundecanoyl-PC) | C11 | ~8-12 (Estimated) |
| 12:0 PC (Dilauroyl-PC) | C12 | 19.7 |
| 13:0 PC (Ditridecanoyl-PC) | C13 | 30.0 |
| 14:0 PC (Dimyristoyl-PC) | C14 | 39.0 |
This estimation is based on the linear relationship observed between acyl chain length and Tm in saturated phosphatidylcholines.
Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a primary method for determining the phase transition temperature of lipids.
Methodology:
-
Sample Preparation: A known amount of 11:0 phosphatidylcholine is hydrated in a buffer solution (e.g., phosphate-buffered saline, PBS) to form a multilamellar vesicle (MLV) suspension. The lipid concentration is typically in the range of 1-10 mg/mL.
-
DSC Analysis: A small aliquot of the lipid suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
-
Temperature Program: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transition.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The phase transition is observed as an endothermic peak in the heating scan. The temperature at the peak maximum is taken as the main phase transition temperature (Tm). The enthalpy of the transition (ΔH) can be calculated from the area under the peak.
Self-Assembly and Critical Micelle Concentration (CMC)
Due to its amphipathic nature, 11:0 phosphatidylcholine self-assembles in aqueous solutions to minimize the unfavorable interactions between its hydrophobic acyl chains and water. Below a certain concentration, the lipid molecules exist as monomers. As the concentration increases, they aggregate to form micelles, which are spherical structures with the hydrophobic tails sequestered in the core and the hydrophilic headgroups exposed to the aqueous environment. The concentration at which this transition occurs is known as the Critical Micelle Concentration (CMC).
The CMC is a key parameter for surfactants and is influenced by factors such as acyl chain length, headgroup structure, temperature, and the ionic strength of the medium. For homologous series of single-chain or di-chain lipids, the CMC generally decreases with increasing acyl chain length due to the increased hydrophobicity.
Based on the data for a homologous series of saturated phosphatidylcholines from Avanti Polar Lipids, the CMC of 11:0 phosphatidylcholine can be estimated.
| Phosphatidylcholine (di-acyl) | Acyl Chain Length | Critical Micelle Concentration (CMC) |
| 5:0 PC | C5 | 3.3 mg/mL (6.9 mM) |
| 6:0 PC | C6 | 0.8 mg/mL (1.5 mM) |
| 7:0 PC | C7 | 0.1 mg/mL (0.2 mM) |
| 8:0 PC | C8 | 15 µg/mL (27 µM) |
| 9:0 PC | C9 | 1.6 µg/mL (2.7 µM) |
| 10:0 PC | C10 | 0.1 µg/mL (0.17 µM) |
| This compound | C11 | ~0.01-0.05 µg/mL (17-84 nM) (Estimated) |
| 12:0 PC | C12 | 4.7 ng/mL (7.5 nM) |
| 14:0 PC | C14 | 0.3 ng/mL (0.4 nM) |
| 16:0 PC | C16 | 0.02 ng/mL (0.03 nM) |
This estimation is based on the logarithmic decrease in CMC with increasing acyl chain length observed in the homologous series.
Experimental Protocol: Determination of Critical Micelle Concentration by Fluorescence Spectroscopy
Fluorescence spectroscopy using a hydrophobic probe is a sensitive method for determining the CMC of surfactants. The probe preferentially partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.
Methodology:
-
Probe Selection: A fluorescent probe that exhibits a change in its emission spectrum or quantum yield upon transfer from a polar (water) to a non-polar (micelle core) environment is chosen. Pyrene (B120774) is a commonly used probe for this purpose.
-
Sample Preparation: A series of solutions with varying concentrations of 11:0 phosphatidylcholine in an aqueous buffer are prepared. A constant, low concentration of the fluorescent probe is added to each solution.
-
Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded at a fixed excitation wavelength.
-
Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum is plotted against the logarithm of the lipid concentration. A sharp decrease in the I₁/I₃ ratio is observed as micelles form and the pyrene probe moves into the hydrophobic micellar core. The concentration at the inflection point of this sigmoidal curve is taken as the CMC.
References
The Pivotal Role of 11:0 PC in Unraveling Membrane Protein Folding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate process of membrane protein folding, a cornerstone of cellular function and a critical aspect of drug development, is profoundly influenced by the lipidic environment of the cell membrane. Among the myriad of lipid species, phosphatidylcholines (PCs) with varying acyl chain lengths play a crucial role in modulating the physical properties of the bilayer, thereby impacting protein insertion, folding kinetics, and stability. This technical guide delves into the specific role of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC or diC11:0PC), a saturated phosphatidylcholine with 11-carbon acyl chains, in the study of membrane protein folding. Its unique biophysical properties make it an invaluable tool for in vitro reconstitution and analysis of membrane protein dynamics. This document provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest to understand and manipulate membrane protein functionality.
The Biophysical Advantage of this compound in Membrane Protein Folding Studies
The length of the acyl chains in phospholipids (B1166683) is a key determinant of the physical state of the lipid bilayer. Shorter-chain PCs, such as this compound, form thinner and more fluid membranes compared to their longer-chain counterparts. This increased fluidity and reduced hydrophobic thickness lower the energetic barrier for the insertion and folding of membrane proteins, particularly outer membrane proteins (OMPs) which often fold spontaneously into lipid bilayers from a denatured state.[1]
The use of synthetic lipids like this compound in the form of large unilamellar vesicles (LUVs) provides a defined and controllable environment to dissect the intricate protein-lipid interactions that govern the folding process.[2] This controlled system is a significant advantage over the complexity of native cell membranes.
Quantitative Analysis of Membrane Protein Folding in this compound Bilayers
The choice of lipid can significantly impact the efficiency and kinetics of membrane protein folding. While extensive comparative studies are still emerging, existing data highlights the utility of this compound in achieving high folding yields for various membrane proteins.
Table 1: Folding Yields of Select Outer Membrane Proteins in 1,2-diundecanoyl-sn-glycero-3-phosphocholine (diC11:0PC) LUVs [2]
| Protein | Description | Folding Yield (%) |
| BamA | β-barrel assembly machinery protein A | 89.0 ± 2.0 |
| tBamA | Transmembrane domain of BamA | 88.2 ± 1.2 |
| OmpA | Outer membrane protein A | 85.4 ± 1.2 |
Folding conditions: Proteins were folded into diC11:0PC LUVs by dilution from 8 M urea.[2]
These high folding yields underscore the suitability of this compound as a membrane mimetic for in vitro folding studies of β-barrel proteins. The thinner bilayer presumably facilitates the insertion and proper arrangement of the β-strands that form the barrel structure.
Experimental Protocols for Studying Membrane Protein Folding with this compound
A robust and reproducible experimental workflow is paramount for obtaining meaningful data on membrane protein folding. The following protocols provide a detailed guide for the preparation of this compound vesicles and the subsequent analysis of protein folding kinetics.
Protocol 1: Preparation of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) Large Unilamellar Vesicles (LUVs)
This protocol is adapted from standard liposome (B1194612) preparation techniques.[2][3]
Materials:
-
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Chloroform/methanol mixture (80:20 v/v)
-
Hydration buffer (e.g., 50 mM glycine-NaOH, pH 9.5)
-
Nitrogen gas source
-
Vacuum desiccator
-
Water bath
-
Mini-extruder apparatus
-
Polycarbonate membranes (100 nm pore size)
-
Glass test tubes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound powder in the chloroform/methanol mixture in a glass test tube.
-
Create a thin, even lipid film on the bottom and lower sides of the tube by rotating it under a gentle stream of nitrogen gas in a water bath set to a temperature above the solvent's boiling point.
-
Further dry the lipid film in a vacuum desiccator for at least 3 hours to remove any residual solvent.[2]
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer to a final lipid concentration of 40 mM.
-
Vortex the suspension briefly and let it stand for 30 minutes.[2]
-
-
Freeze-Thaw Cycles:
-
Subject the lipid suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.[2] This helps to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Extrude the MLV suspension through the membrane at least 11 times to form LUVs of a uniform size.[2] For lipids with a transition temperature above room temperature, the extruder should be pre-warmed.
-
Store the prepared LUVs at 4°C for use within a few days.[3]
-
Protocol 2: In Vitro Folding of Outer Membrane Proteins (OMPs) into this compound LUVs Monitored by Tryptophan Fluorescence
This protocol utilizes the change in the fluorescence properties of tryptophan residues upon their transfer from an aqueous (unfolded) to a hydrophobic (folded) environment.[4][5]
Materials:
-
Purified, urea-denatured OMP stock solution (in 8 M urea)
-
Prepared this compound LUVs
-
Folding buffer (e.g., 50 mM glycine-NaOH, pH 9.5, 0.24 M urea)
-
Fluorometer with a temperature-controlled cuvette holder
Procedure:
-
Sample Preparation:
-
In a quartz cuvette, prepare the folding reaction by diluting the unfolded OMP stock solution into the folding buffer containing the this compound LUVs. A typical final protein concentration is 0.4 µM with a lipid-to-protein molar ratio of 3200:1.[4]
-
-
Fluorescence Measurement:
-
Place the cuvette in the fluorometer and equilibrate to the desired temperature (e.g., 25°C).[4]
-
Excite the tryptophan residues at 295 nm and record the emission spectrum from 310 nm to 400 nm over time.
-
The folding process is monitored by the increase in fluorescence intensity and a blue shift in the emission maximum as the tryptophan residues move into the hydrophobic environment of the lipid bilayer.[5]
-
-
Data Analysis:
-
The kinetic traces of fluorescence intensity at a fixed wavelength (e.g., the emission maximum of the folded protein) can be fitted to single or double exponential equations to determine the folding rate constants.
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.
The Role of this compound in the Context of Hydrophobic Mismatch
The concept of hydrophobic mismatch, the difference between the hydrophobic thickness of a membrane protein's transmembrane domain and the hydrophobic thickness of the surrounding lipid bilayer, is a critical factor in membrane protein stability and function. The use of lipids with varying acyl chain lengths, such as this compound, allows for the systematic investigation of the effects of hydrophobic mismatch.
Signaling Pathways and this compound
Currently, there is no direct evidence in the scientific literature to suggest that 1,2-diundecanoyl-sn-glycero-3-phosphocholine is involved in specific signaling pathways within a cellular context. Its primary utility lies in its application as a tool for in vitro biophysical studies of membrane proteins, where its well-defined properties allow for the controlled investigation of the fundamental principles of membrane protein folding and stability.
Conclusion
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) serves as a powerful tool for researchers, scientists, and drug development professionals investigating the complex landscape of membrane protein folding. Its ability to form thin, fluid bilayers facilitates the in vitro reconstitution and folding of a variety of membrane proteins, particularly outer membrane proteins. The quantitative data on folding yields, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for employing this compound to elucidate the mechanisms of protein insertion, folding kinetics, and the influence of the lipid environment on protein stability. While its role in cellular signaling remains to be discovered, its value as a biophysical tool is firmly established, paving the way for a deeper understanding of membrane protein biology and the rational design of therapeutics targeting these crucial cellular components.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Effects of Periplasmic Chaperones and Membrane Thickness on BamA-Catalyzed Outer-Membrane Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Influence of lipid/peptide hydrophobic mismatch on the thickness of diacylphosphatidylcholine bilayers. A 2H NMR and ESR study using designed transmembrane alpha-helical peptides and gramicidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of Diundecanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a saturated phosphatidylcholine that serves as a valuable molecular tool in the study of lipid metabolism and membrane dynamics. While it is often utilized as a component in model membranes, a key biological function has been identified in the regulation of lipid accumulation. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its role in a specific signaling pathway in the model organism Caenorhabditis elegans. Detailed experimental protocols, quantitative data, and a visualization of the signaling pathway are presented to facilitate further research and application in drug development.
Introduction
Diundecanoyl-sn-glycero-3-phosphocholine, also known as PC(11:0/11:0), is a synthetic phospholipid characterized by two 11-carbon undecanoyl fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone, with a phosphocholine (B91661) head group at the sn-3 position.[1] Its defined chemical structure and physical properties make it a useful tool for a variety of biochemical and biophysical applications, including the study of lipid-protein interactions and the formation of model lipid bilayers.[1]
Recent research has elucidated a specific biological role for this compound in the intricate regulation of fat storage. This discovery positions this compound not just as a structural lipid but as a signaling molecule with the potential to modulate metabolic pathways. This guide will delve into the specifics of this biological function, providing the necessary technical details for researchers in the fields of metabolic disease, cell signaling, and drug discovery.
Physicochemical Properties
The biological function of diundecanoyl-sn-glycero-3-phosphocholine is intrinsically linked to its physicochemical properties, which govern its behavior in aqueous environments and its interaction with biological membranes.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₆₀NO₈P | [2] |
| Molecular Weight | 593.773 g/mol | [1] |
| Physical Form | Powder | [1] |
| Storage Temperature | -20°C | [1] |
| Critical Micelle Concentration (CMC) | Estimated to be between 0.005 mM (for 10:0 PC) and 90 nM (for 12:0 PC) in aqueous solution. The CMC is the concentration at which phospholipids (B1166683) self-assemble into micelles.[3][4] | [3][4] |
| Phase Transition Temperature (Tm) | Estimated to be between the Tm of 10:0 PC and 12:0 PC (-2°C for DLPC). The Tm is the temperature at which the lipid bilayer transitions from a gel phase to a liquid-crystalline phase.[5][6] | [5][6] |
Biological Function: Regulation of Lipid Metabolism in C. elegans
The primary described biological function of diundecanoyl-sn-glycero-3-phosphocholine is its role in the regulation of lipid accumulation in the nematode Caenorhabditis elegans.
Overview
In a key study, it was discovered that specific bacterial metabolites are crucial for the synthesis of certain phosphatidylcholines, including diundecanoyl-sn-glycero-3-phosphocholine, in C. elegans. A deficiency in these bacterial metabolites leads to reduced levels of this compound in the host. This reduction in this compound levels triggers a signaling cascade that ultimately results in increased lipid accumulation in the intestine of the nematode. Conversely, direct supplementation of this compound was shown to suppress this increased fat storage.
The NHR-25/GRL-21/PTR-24 Signaling Pathway
The mechanism by which diundecanoyl-sn-glycero-3-phosphocholine regulates lipid accumulation involves a specific signaling pathway. A reduction in this compound levels leads to the attenuation of the nuclear hormone receptor NHR-25. This releases the transcriptional suppression of a Hedgehog-like protein, GRL-21. The subsequent induction of GRL-21 inhibits the Patched receptor, PTR-24, in a cell non-autonomous manner. This inhibition of PTR-24 results in mitochondrial fragmentation and a subsequent increase in lipid accumulation.
Visualization of the Signaling Pathway
The logical flow of this signaling pathway is depicted in the following diagram:
Caption: Signaling pathway for lipid accumulation regulation by this compound.
Experimental Protocols
The following protocols are based on the methodologies implied in the key research and standard practices in the field.
Preparation of Diundecanoyl-sn-glycero-3-phosphocholine Liposomes
Objective: To prepare a stock solution of this compound liposomes for supplementation in C. elegans liquid culture.
Materials:
-
Diundecanoyl-sn-glycero-3-phosphocholine (powder)
-
Nitrogen gas stream
-
S9 buffer (or other appropriate buffer for C. elegans culture)
-
Sonicator (probe or bath) or extruder
Procedure:
-
Dissolution: Weigh a precise amount of this compound powder and dissolve it in chloroform in a round-bottom flask.
-
Film Formation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
Hydration: Add the desired volume of S9 buffer to the flask. The concentration of the resulting liposome (B1194612) solution should be predetermined.
-
Vesicle Formation: Vortex the mixture vigorously to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. Alternatively, the liposomes can be sized by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Storage: Store the liposome suspension at 4°C for short-term use. For long-term storage, it is advisable to prepare fresh liposomes.
C. elegans Lipid Accumulation Assay with this compound Supplementation
Objective: To assess the effect of this compound on lipid accumulation in C. elegans.
Materials:
-
Synchronized L1 stage C. elegans
-
E. coli OP50 (or other appropriate bacterial food source)
-
S9 medium
-
This compound liposome suspension (prepared as in 4.1)
-
96-well microtiter plates
-
Oil Red O or Nile Red staining solution
-
Microscope with fluorescence and DIC optics
Procedure:
-
Culture Setup: In a 96-well plate, add S9 medium, a suspension of E. coli OP50, and the synchronized L1 worms to each well.
-
Supplementation: Add the this compound liposome suspension to the experimental wells to achieve the desired final concentration. Include a vehicle control (buffer used for liposome preparation).
-
Incubation: Incubate the plates at 20°C and allow the worms to grow to the desired developmental stage (e.g., young adult).
-
Lipid Staining: Fix the worms and stain with Oil Red O or Nile Red according to standard protocols for visualizing lipid droplets in C. elegans.[7]
-
Imaging and Quantification: Mount the stained worms on slides and visualize the lipid droplets using a microscope. Capture images and quantify the fluorescence intensity or the stained area per worm using image analysis software.
-
Data Analysis: Compare the lipid accumulation in the this compound-treated worms to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Synthesis of Diundecanoyl-sn-glycero-3-phosphocholine
A common method for the synthesis of diacyl-sn-glycero-3-phosphocholines involves the acylation of sn-glycero-3-phosphocholine (GPC) with the corresponding fatty acid anhydride (B1165640).
Reaction Scheme
sn-Glycero-3-phosphocholine + 2 Undecanoic Anhydride --(Catalyst)--> Diundecanoyl-sn-glycero-3-phosphocholine
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Representative Protocol
-
Reactant Preparation: Dissolve sn-glycero-3-phosphocholine and a catalyst (e.g., 4-dimethylaminopyridine) in a suitable solvent (e.g., chloroform/methanol).
-
Acylation: Add undecanoic anhydride to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure diundecanoyl-sn-glycero-3-phosphocholine.
Conclusion
Diundecanoyl-sn-glycero-3-phosphocholine is more than a simple phospholipid for constructing model membranes; it is a bioactive lipid with a defined role in the regulation of fat metabolism. The elucidation of the NHR-25/GRL-21/PTR-24 signaling pathway in C. elegans provides a valuable framework for understanding how specific dietary lipids can influence metabolic outcomes. The technical information and protocols provided in this guide are intended to equip researchers with the knowledge to further investigate the biological functions of this compound and to explore its potential as a therapeutic modulator of lipid storage. Further studies are warranted to determine if this signaling pathway and the role of specific saturated phospholipids are conserved in higher organisms.
References
- 1. B2019263 | 1,2-diundecanoyl-sn-glycero-3-phosphocholine, this compound Clinisciences [clinisciences.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. phospholipid-research-center.com [phospholipid-research-center.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. [Physiological and molecular control of lipid accumulation in Caenorhabditis elegans] - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC), a saturated phosphatidylcholine. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide combines theoretical principles of lipid solubility, data from structurally similar phospholipids, and detailed experimental protocols to empower researchers to determine solubility for their specific applications.
Core Concepts in Phosphatidylcholine Solubility
Phosphatidylcholines (PCs) are amphipathic molecules, possessing a hydrophilic phosphocholine (B91661) head group and two hydrophobic fatty acyl chains. This dual nature dictates their solubility behavior. The solubility of a specific PC, such as this compound, in organic solvents is influenced by several factors:
-
Acyl Chain Length: Shorter acyl chains (C3-C8) increase the polarity of the molecule, rendering them more water-soluble.[1] As the chain length increases, as in the case of the 11-carbon undecanoyl chains of this compound, the hydrophobic character dominates, leading to better solubility in nonpolar organic solvents.
-
Saturation of Acyl Chains: Saturated fatty acyl chains, like those in this compound, allow for tighter packing of the molecules, which can affect their interaction with solvents compared to their unsaturated counterparts.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Nonpolar solvents are generally effective at solvating the hydrophobic acyl chains, while more polar organic solvents can interact with both the hydrophobic tails and the hydrophilic headgroup.
Quantitative Solubility Data
| Phosphatidylcholine (Acyl Chain) | Solvent | Reported Solubility |
| Egg L-α-Phosphatidylcholine (mixed) | Chloroform (B151607) | 100 mg/mL[2] |
| Egg L-α-Phosphatidylcholine (mixed) | Ethanol | 100 mg/mL[2] |
| 1,2-dilauroyl-sn-glycero-3-PC (12:0 PC) | Ethanol | ~25 mg/mL |
| 1,2-dinonadecanoyl-sn-glycero-3-PC (19:0 PC) | Chloroform | Soluble |
| 1,2-dinonadecanoyl-sn-glycero-3-PC (19:0 PC) | Ethanol | 25 mg/mL |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 PC) | DMSO | Insoluble[3] |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 PC) | Water | Insoluble[3] |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 PC) | Ethanol | 100 mg/mL[3] |
Based on this data, it is anticipated that this compound will exhibit good solubility in chlorinated solvents like chloroform and in alcohols such as ethanol. Its solubility in more polar aprotic solvents like DMSO may be limited.
Experimental Protocols for Solubility Determination
For precise quantification of this compound solubility in a specific organic solvent, the following experimental protocols are recommended.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]
Principle: An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest over a defined period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the organic solvent to be tested. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To separate the saturated solution from the excess solid, centrifugation followed by careful collection of the supernatant, or filtration using a chemically resistant syringe filter (e.g., PTFE), can be employed.[6]
-
Quantification:
-
Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) is a common method for phospholipid analysis.
-
Prepare a calibration curve using known concentrations of this compound to accurately determine the concentration in the sample.
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Visualization of Key Concepts
General Structure and Solvent Interaction of Phosphatidylcholine
Caption: Interaction of this compound with different organic solvent types.
Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow for determining this compound solubility.
General Phosphatidylcholine Biosynthesis (Kennedy Pathway)
Caption: The Kennedy pathway for de novo phosphatidylcholine biosynthesis.[7][8]
General Phosphatidylcholine Breakdown Pathways
Caption: Major enzymatic breakdown pathways of phosphatidylcholine.[9][10]
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 8. Phosphatidylcholine Biosynthesis during Neuronal Differentiation and Its Role in Cell Fate Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling through phosphatidylcholine breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
The Natural Occurrence and Biological Significance of 11:0 Phosphatidylcholine (Undecanoyl-Phosphatidylcholine) in Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. While PCs containing even-chain fatty acids are predominant, those with odd-chain fatty acids (OCFAs), such as undecanoic acid (11:0), are also found in nature and are gaining increasing attention for their unique biological roles. This technical guide provides a comprehensive overview of the natural occurrence of 11:0 phosphatidylcholine (11:0 PC) in various organisms, its biosynthesis, and its known biological functions, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Data Presentation: Quantitative Occurrence of this compound
The presence of this compound has been documented in a range of organisms, from bacteria to mammals. The following table summarizes the available quantitative data on the occurrence of this compound and its constituent fatty acid, undecanoic acid (C11:0).
| Organism/Tissue | Lipid Species | Concentration / Relative Abundance | Analytical Method | Reference(s) |
| Shewanella putrefaciens | PC(11:0/11:0) | Identified as one of the most abundant lipid molecular species at various cultivation temperatures (0-30°C). | UHPLC-ESI-MS/MS | [1][2][3] |
| Human Aqueous Humor | PC(11:0/11:0) | 0.180 ± 0.538 (Control, n=7) / 9 (Glaucoma, n=9) (Units not specified, likely relative intensity) | Mass Spectrometry | [4] |
| Rice (Oryza sativa) | DG(11:0/18:1) | Significantly negatively correlated with processing and appearance quality. | Lipidomics | [5] |
| Escherichia coli (engineered) | Undecanoic Acid (C11:0) | ~10-17 mg/L with 8 mM propionate (B1217596) supplementation. | GC-MS | [6] |
| Mouse Tissues | PC(11:0/11:0) | Detected in a systemic lipidomics analysis of liver, muscle, brown adipose tissue, and white adipose tissue. | Metabolomics | [7] |
| Caenorhabditis elegans | PC(11:0/11:0) | Used in supplementation studies to investigate its role in signaling. | N/A (exogenous) | [3][8] |
| Human Cerebrospinal Fluid | PC(11:0/11:0) | Used as an internal standard for lipidomics analysis. | LC-MS/MS | [9][10] |
| INS-1 (Insulinoma) Cells | PC(11:0/11:0) | Used as an internal standard for metabolomics. | Direct Infusion Mass Spectrometry | [11] |
Biosynthesis and Metabolism
The presence of this compound is dependent on the biosynthesis of its constituent fatty acid, undecanoic acid (C11:0).
Biosynthesis of Undecanoic Acid (C11:0)
Odd-chain fatty acids are synthesized using propionyl-CoA as a primer, in contrast to even-chain fatty acids which use acetyl-CoA.[12] The biosynthesis of undecanoic acid can be initiated from propionate, which is converted to propionyl-CoA.[11][13] The propionyl-CoA then enters the fatty acid synthesis pathway, where it is elongated by the addition of two-carbon units from malonyl-CoA, ultimately leading to the formation of C11:0-ACP, which is then released as undecanoic acid.[11][13]
Biosynthesis of Undecanoic Acid.
Incorporation into Phosphatidylcholine
Once synthesized, undecanoic acid can be activated to undecanoyl-CoA and incorporated into the glycerol (B35011) backbone of phospholipids through the established pathways for PC biosynthesis. In bacteria, this can occur via the methylation of phosphatidylethanolamine (B1630911) or the phosphatidylcholine synthase pathway.[14][15][16][17] In eukaryotes, the primary route is the CDP-choline pathway.
Biological Function and Signaling Pathways
While research into the specific functions of this compound is ongoing, a significant signaling role has been identified in the nematode Caenorhabditis elegans.
Regulation of Lipid Metabolism via NHR-25
Studies in C. elegans have shown that PC(11:0/11:0) can act as a direct ligand for the nuclear receptor NHR-25, an NR5A family member.[8] The binding of PC(11:0/11:0) to NHR-25 modulates its activity, which in turn regulates an endocrine program of lipid uptake and synthesis in the intestine.[8][18][19] This pathway highlights a direct link between a specific odd-chain phosphatidylcholine species and the regulation of organism-wide lipid homeostasis.
PC(11:0/11:0) signaling pathway.
Antifungal Properties of Undecanoic Acid
The free fatty acid form, undecanoic acid, has been shown to possess antifungal properties, particularly against the dermatophyte Trichophyton rubrum.[20] At its minimum inhibitory concentration, undecanoic acid inhibits the biosynthesis of several phospholipids in this fungus.[20]
Experimental Protocols
Protocol 1: Extraction and Analysis of Intact this compound by LC-MS/MS
This protocol is adapted from standard methods for phospholipid analysis.[21][22][23]
1. Lipid Extraction (Modified Bligh & Dyer Method)
-
Homogenize tissue or cell samples in a chloroform (B151607):methanol (B129727) (1:2, v/v) solution.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol:acetonitrile).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from, for example, 40% B to 100% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Precursor ion scanning for m/z 184.1, which is the characteristic phosphocholine (B91661) headgroup fragment.
-
Collision Energy: Optimize for the fragmentation of phosphatidylcholines.
-
Data Acquisition: Scan a mass range appropriate for detecting PC(11:0/11:0) (m/z 594.4 for the [M+H]+ ion) and other potential 11:0-containing PCs.
-
Experimental workflow for this compound analysis.
Protocol 2: Analysis of C11:0 Fatty Acid Content by GC-MS
This protocol is for determining the total amount of undecanoic acid within a lipid extract.[1][12][18]
1. Lipid Extraction:
-
Perform lipid extraction as described in Protocol 1, step 1.
2. Saponification and Derivatization:
-
Saponify the dried lipid extract using methanolic KOH to release the fatty acids from the glycerol backbone.
-
Acidify the mixture to protonate the free fatty acids.
-
Extract the free fatty acids with an organic solvent (e.g., hexane (B92381) or iso-octane).
-
Dry the fatty acid extract.
-
Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or by forming pentafluorobenzyl (PFB) esters for higher sensitivity.[12]
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A polar capillary column suitable for FAME analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 250-300°C) to elute the FAMEs.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) for FAMEs or Negative Chemical Ionization (NCI) for PFB esters.
-
Analysis Mode: Scan mode to identify the C11:0 derivative based on its retention time and mass spectrum, or Selected Ion Monitoring (SIM) for targeted quantification.
-
Conclusion
The natural occurrence of 11:0 phosphatidylcholine, though less abundant than its even-chain counterparts, is evident across various domains of life, including bacteria, fungi, plants, and animals. The identification of PC(11:0/11:0) as a signaling molecule that directly interacts with the nuclear receptor NHR-25 in C. elegans underscores the potential for specific and important biological roles for odd-chain phospholipids. Further research, employing the lipidomic techniques outlined in this guide, is warranted to fully elucidate the distribution, metabolism, and function of this compound in health and disease. This knowledge will be invaluable for researchers in basic science and for professionals in drug development exploring novel lipid-based therapeutic targets and biomarkers.
References
- 1. Quantitative Analysis of Cold Stress Inducing Lipidomic Changes in Shewanella putrefaciens Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Quantitative Analysis of Cold Stress Inducing Lipidomic Changes in Shewanella putrefaciens Using UHPLC-ESI-MS/MS [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. A systematic survey of lipids across mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Lipids of Prokaryotic Origin at the Base of Marine Food Webs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 12. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 13. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Constitutive Proteome of Human Aqueous Humor and Race Specific Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of C. elegans fat uptake and storage by acyl-CoA synthase-3 is dependent on NR5A family nuclear hormone receptor nhr-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of C. elegans fat uptake and storage by acyl-CoA synthase-3 is dependent on NR5A family nuclear hormone receptor nhr-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 21. researchgate.net [researchgate.net]
- 22. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 23. Diversity in the lipidomes of Trichophyton rubrum, Trichophyton interdigitale and Trichophyton tonsurans, and their phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, experimental applications, and signaling pathway interactions of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC), a saturated phosphatidylcholine instrumental in various research fields.
Commercial Availability of this compound
1,2-diundecanoyl-sn-glycero-3-phosphocholine, a high-purity synthetic phospholipid, is readily available from several reputable suppliers, ensuring its accessibility for research purposes. The compound is typically supplied as a powder and requires storage at -20°C.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| Avanti Polar Lipids | This compound (1,2-diundecanoyl-sn-glycero-3-phosphocholine) | 27869-47-2 | C₃₀H₆₀NO₈P | >99% | 25 mg, 500 mg[1] |
| Sigma-Aldrich (Distributor for Avanti) | This compound powder 99 (TLC) Avanti Polar Lipids | 27869-47-2 | C₃₀H₆₀NO₈P | >99% (TLC) | 25 mg, 500 mg[2] |
| Molecular Depot | 1,2-diundecanoyl-sn-glycero-3-phosphocholine, this compound | 27869-47-2 | C₃₀H₆₀NO₈P | Biotechnology Grade | 10 mg[3] |
| CliniSciences | 1,2-diundecanoyl-sn-glycero-3-phosphocholine, this compound | 27869-47-2 | C₃₀H₆₀NO₈P | Biotechnology Grade | 10 mg[4] |
| MedChemExpress | This compound (1,2-Diundecanoyl-sn-glycero-3-phosphocholine) | 27869-47-2 | C₃₀H₆₀NO₈P | Not Specified | 50 mg, 100 mg, 250 mg[5] |
| Cayman Chemical | Phosphatidylcholine (11:0/11:0) | 27869-47-2 | C₃₀H₆₀NO₈P | Not Specified | Inquire |
| Larodan | 1,2-Dinonadecanoyl-sn-Glycero-3-Phosphatidylcholine | 95416-27-6 | C₄₅H₉₀NO₈P | >99% | Inquire[6] |
Experimental Protocols
Liposome Preparation via Thin-Film Hydration
This protocol is a widely used method for preparing multilamellar vesicles (MLVs) which can then be sized down to unilamellar vesicles (LUVs or SUVs) through extrusion or sonication.[7][8][9]
Materials:
-
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 or 9:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size) or a sonicator
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of this compound powder in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature above the boiling point of the solvent. Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: To ensure complete removal of residual organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or overnight.[8]
-
Hydration: Add the desired volume of pre-warmed aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of this compound. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended):
-
Extrusion: To obtain unilamellar vesicles with a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be performed at a temperature above the Tc of the lipid. Pass the lipid suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a homogenous population of vesicles.
-
Sonication: Alternatively, the MLV suspension can be sonicated using a bath or probe sonicator to produce small unilamellar vesicles (SUVs). Sonication should be performed in an ice bath to prevent overheating and lipid degradation.
-
Incorporation of this compound into Cultured Cells
This protocol describes a general method for introducing exogenous phospholipids (B1166683) into mammalian cells in culture, adapted from procedures using cyclodextrins to facilitate lipid transfer.
Materials:
-
Cultured mammalian cells (e.g., HeLa, CHO)
-
This compound liposomes (prepared as described above)
-
Methyl-β-cyclodextrin (MβCD)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to approximately 80% confluency.
-
Preparation of Treatment Medium: Prepare a complex of this compound liposomes and MβCD in serum-free cell culture medium. The optimal concentrations of liposomes and MβCD should be determined empirically for each cell line to ensure efficient lipid transfer without causing cytotoxicity.
-
Cell Treatment: Wash the cells once with PBS. Remove the PBS and add the this compound-MβCD complex-containing medium to the cells.
-
Incubation: Incubate the cells with the treatment medium for a desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Post-Incubation Wash: After the incubation period, remove the treatment medium and wash the cells multiple times with fresh, warm medium to remove any remaining liposomes and MβCD.
-
Analysis: The cells can now be harvested for downstream analysis, such as lipid extraction and quantification, or used in functional assays.
References
- 1. Rapid, one-step fabrication and loading of nanoscale 1,2-distearoyl-sn-glycero-3-phosphocholine liposomes in a simple, double flow-focusing microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of phospholipids to cultured cells with cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tf7.org [tf7.org]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of exogenous fatty acids into phospholipids by cultured hamster fibroblasts. Effect of SV40 transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 11:0 PC as an Internal Standard in Mass Spectrometry
Introduction
In the field of quantitative mass spectrometry, particularly within lipidomics, the use of internal standards is crucial for achieving accurate and reproducible results. Internal standards are compounds of known concentration added to a sample at an early stage of analysis to correct for variations in sample preparation, extraction efficiency, and instrument response. 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC) is a synthetic phosphatidylcholine that serves as an effective internal standard for the quantification of various lipid species, especially phospholipids. Its synthetic nature and odd-chain fatty acyl groups make it an ideal candidate, as it is typically absent in most biological samples.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based lipidomics. It is intended for researchers, scientists, and drug development professionals.
Properties of this compound as an Internal Standard
1,2-diundecanoyl-sn-glycero-3-phosphocholine, also known as PC(11:0/11:0), possesses several key properties that make it a suitable internal standard for mass spectrometry applications.[1]
| Property | Value | Reference |
| Molecular Formula | C30H60NO8P | [1] |
| Molecular Weight | 593.773 g/mol | [1] |
| Exact Mass | 593.406 Da | [1] |
| Purity | Typically >99% | [1] |
| Storage Temperature | -20°C | [1] |
The odd-numbered carbon chains of the undecanoyl fatty acids in this compound are a key feature. Most naturally occurring fatty acids in mammalian systems have an even number of carbon atoms.[2] This structural distinction allows for the chromatographic separation and mass spectrometric differentiation of this compound from endogenous phosphatidylcholines.
Important Note on Natural Abundance: While this compound is generally considered non-endogenous in mammalian samples, it is crucial to verify its absence in the specific biological matrix under investigation. For instance, some bacterial species have been shown to produce odd-chain fatty acids, and PC(11:0/11:0) has been identified as an abundant lipid in Shewanella putrefaciens under certain conditions.[3] Therefore, a preliminary analysis of a representative pooled sample without the internal standard is recommended to ensure that there is no endogenous interference.
Experimental Protocols
The following protocols outline a general workflow for the use of this compound as an internal standard for the quantitative analysis of lipids in plasma. These protocols can be adapted for other biological matrices with appropriate modifications.
Preparation of this compound Internal Standard Stock Solution
-
Materials:
-
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder (>99% purity)[1]
-
Methanol, LC-MS grade
-
Chloroform, LC-MS grade
-
Glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a known amount of this compound powder (e.g., 1 mg) and transfer it to a glass vial.
-
Dissolve the powder in a known volume of a chloroform:methanol (2:1, v/v) mixture to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C. This stock solution is stable for up to one year when stored properly.[1]
-
Sample Preparation and Lipid Extraction from Plasma
This protocol is based on a modified Folch extraction method, which is widely used for lipid extraction from biological fluids.[4][5]
-
Materials:
-
Plasma samples
-
This compound internal standard working solution (e.g., 10 µg/mL in methanol)
-
Methanol, LC-MS grade, chilled
-
Chloroform, LC-MS grade, chilled
-
0.9% NaCl solution, chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to the plasma sample. This results in a final concentration of 2.5 µM in the initial sample, a concentration that has been successfully used in other quantitative lipidomics studies.[1]
-
Add 600 µL of chilled chloroform:methanol (2:1, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Let the sample stand at room temperature for 20 minutes to allow for complete protein precipitation and lipid extraction.
-
Add 150 µL of chilled 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water 65:30:5 v/v/v) for LC-MS analysis.
-
LC-MS/MS Analysis
The following are general LC-MS/MS parameters that can be used as a starting point for the analysis of phosphatidylcholines, including the this compound internal standard. Optimization may be required for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min, 30% B; 2-12 min, 30-90% B; 12-15 min, 90% B; 15.1-18 min, 30% B |
Mass Spectrometry (MS) Parameters (Positive Ion Mode):
Phosphatidylcholines are typically analyzed in positive ion mode due to the permanent positive charge of the choline (B1196258) headgroup.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
The most common fragmentation of phosphatidylcholines in positive ion mode is the neutral loss of the phosphocholine (B91661) headgroup, resulting in a characteristic product ion at m/z 184.0739.[6][7]
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 594.4 ([M+H]+) | 184.1 | 50 | 25-35 |
Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.
Data Analysis and Quantification
The quantification of endogenous lipids is achieved by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve or by direct comparison if relative quantification is sufficient.
Calculation for Relative Quantification:
Normalized Analyte Response = (Peak Area of Analyte) / (Peak Area of this compound)
For absolute quantification, a calibration curve should be prepared using authentic standards of the analytes of interest, with the same amount of this compound internal standard added to each calibration point.
Example Data Presentation
The following tables provide an example of how quantitative data can be presented. Table 1 shows the retention times and MRM transitions for a selection of phosphatidylcholines, including the this compound internal standard. Table 2 presents example quantitative results from the analysis of plasma samples from a control and a treated group.
Table 1: Retention Times and MRM Transitions for Selected Phosphatidylcholines
| Lipid Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (IS) | 8.5 | 594.4 | 184.1 |
| PC(16:0/18:1) | 9.2 | 760.6 | 184.1 |
| PC(16:0/18:2) | 9.0 | 758.6 | 184.1 |
| PC(18:0/18:1) | 10.1 | 788.6 | 184.1 |
| PC(18:0/18:2) | 9.8 | 786.6 | 184.1 |
| PC(18:1/18:1) | 9.9 | 786.6 | 184.1 |
Table 2: Example Quantitative Results of Phosphatidylcholine Levels in Plasma (Relative Abundance)
| Lipid Species | Control Group (Mean ± SD, n=5) | Treated Group (Mean ± SD, n=5) | Fold Change | p-value |
| PC(16:0/18:1) | 1.25 ± 0.15 | 2.50 ± 0.30 | 2.00 | <0.01 |
| PC(16:0/18:2) | 0.89 ± 0.11 | 1.82 ± 0.25 | 2.04 | <0.01 |
| PC(18:0/18:1) | 0.75 ± 0.09 | 0.78 ± 0.12 | 1.04 | >0.05 |
| PC(18:0/18:2) | 1.10 ± 0.14 | 2.31 ± 0.35 | 2.10 | <0.01 |
| PC(18:1/18:1) | 0.65 ± 0.08 | 1.35 ± 0.21 | 2.08 | <0.01 |
Conclusion
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) is a valuable internal standard for the quantitative analysis of lipids by mass spectrometry. Its synthetic nature and odd-chain fatty acids generally ensure that it does not interfere with endogenous lipids in most biological samples. By following the detailed protocols provided in these application notes, researchers can improve the accuracy, precision, and reproducibility of their lipidomics data. It is imperative, however, to validate the absence of endogenous this compound in the specific sample matrix being analyzed to ensure the integrity of the quantitative results.
References
- 1. Lipidomic Analysis Reveals That Phosphatidylglycerol and Phosphatidylethanolamine are Newly Generated Phospholipids in an Early-Divergent Protozoan, Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Bulk Phosphatidylcholine Compositions in Human Plasma Using Side-Chain Resolving Lipidomics [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.amolf.nl [ir.amolf.nl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 11:0 PC (Diundecanoyl-sn-glycero-3-phosphocholine) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a saturated phosphatidylcholine containing two 11-carbon acyl chains. While direct, extensive studies on the specific applications of this compound in cell culture are limited, its properties as a short-chain phosphatidylcholine suggest several potential areas of investigation. Phosphatidylcholines are major components of eukaryotic cell membranes and are involved in maintaining membrane integrity, signaling, and protein function.[1][2]
This document provides an overview of the potential applications of this compound in cell culture studies, based on its known biophysical properties and the roles of similar lipids. Detailed, generalized protocols for hypothetical experiments are provided to guide researchers in exploring its utility in their work.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | PC(11:0/11:0), 1,2-Diundecanoyl-sn-glycero-3-phosphocholine | [3][4] |
| Molecular Formula | C₃₀H₆₀NO₈P | [4] |
| Molecular Weight | 593.77 g/mol | |
| Physical Form | Powder | |
| Storage Temperature | -20°C | [3] |
Potential Applications in Cell Culture
Modulation of Membrane Fluidity and Lipid Raft Dynamics
As a short-chain saturated phospholipid, this compound can be used to alter the biophysical properties of cell membranes. Its incorporation could potentially disrupt the ordered packing of longer-chain lipids, thereby increasing membrane fluidity. This property can be exploited to study processes that are sensitive to the membrane environment, such as the function of membrane proteins and the dynamics of lipid rafts.
In Vitro and Cell-Based Membrane Protein Folding Studies
A primary application of this compound is in the study of integral membrane protein folding and stability.[5][6] While many of these studies are performed in cell-free systems using artificial membranes, the principles can be extended to cell-based assays. By modulating the lipid composition of cellular membranes with this compound, researchers can investigate its impact on the stability, trafficking, and function of specific membrane proteins.
Component of Liposomal Delivery Systems
Phosphatidylcholines are fundamental components of liposomes used for the delivery of therapeutic agents to cells.[] The shorter acyl chains of this compound may influence the stability, fluidity, and release characteristics of liposomes. It could be incorporated into liposomal formulations to fine-tune their properties for specific drug delivery applications.
Investigation of Lipid Metabolism and Signaling
A study in C. elegans has implicated PC(11:0/11:0) in the regulation of lipid metabolism through the NR5A-Hedgehog signaling pathway.[8] This suggests a potential role for this compound in modulating similar pathways in mammalian cells. Cell culture models can be used to investigate whether exogenous this compound influences lipid storage, mitochondrial function, and the expression of genes involved in lipid homeostasis.
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles for Cell Treatment
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, which can be used to deliver the lipid to cultured cells.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Probe sonicator or bath sonicator
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve a known amount of this compound powder in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS by vortexing. This will form multilamellar vesicles (MLVs).
-
To form SUVs, sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator until the solution becomes clear.
-
Sterilize the SUV suspension by passing it through a 0.22 µm syringe filter.
-
The final concentration of the this compound vesicles can be determined by a phosphate (B84403) assay.
Diagram of Vesicle Preparation Workflow:
Caption: Workflow for preparing this compound small unilamellar vesicles (SUVs).
Protocol 2: Assessing the Effect of this compound on Cell Viability
This protocol uses a standard MTT assay to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cultured cells of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound vesicle suspension (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound vesicle suspension in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control.
Hypothetical Data Presentation:
Table 1: Effect of this compound on HEK293 Cell Viability after 48h Incubation
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 10 | 1.22 | 0.07 | 97.6 |
| 25 | 1.18 | 0.09 | 94.4 |
| 50 | 1.10 | 0.06 | 88.0 |
| 100 | 0.95 | 0.08 | 76.0 |
| 200 | 0.63 | 0.05 | 50.4 |
Protocol 3: Investigating the Influence of this compound on Lipid Metabolism Gene Expression
This protocol outlines the steps to assess changes in the expression of genes related to lipid metabolism in response to this compound treatment, using quantitative PCR (qPCR).
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)
-
6-well cell culture plates
-
This compound vesicle suspension
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBF1, FASN, ACACA) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a non-toxic concentration of this compound (determined from Protocol 2) for 24 hours. Include an untreated control.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Hypothetical Data Presentation:
Table 2: Relative Gene Expression in HepG2 Cells Treated with 50 µM this compound for 24h
| Gene | Fold Change vs. Control | Standard Deviation | p-value |
| SREBF1 | 1.8 | 0.2 | <0.05 |
| FASN | 1.5 | 0.15 | <0.05 |
| ACACA | 1.3 | 0.12 | >0.05 |
Hypothetical Signaling Pathway
Based on the findings in C. elegans[8], a potential signaling pathway through which this compound might influence lipid metabolism in mammalian cells is proposed below. In this hypothetical pathway, cellular uptake of this compound leads to an increase in the intracellular pool of this specific phosphatidylcholine, which may then act as a signaling molecule or be metabolized, influencing the activity of nuclear receptors that regulate the transcription of genes involved in lipid synthesis and storage.
Diagram of Hypothetical Signaling Pathway:
Caption: Hypothetical pathway of this compound modulating lipid metabolism.
Conclusion
While this compound is a valuable tool for in vitro biophysical studies, its application in cell culture remains an area for further exploration. The protocols and potential applications outlined in this document provide a framework for researchers to begin investigating the effects of this specific short-chain phosphatidylcholine on cellular processes. It is recommended that initial studies focus on determining the dose-dependent effects on cell viability and then proceed to more specific functional assays related to membrane properties, protein function, and lipid metabolism.
References
- 1. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B2019263 | 1,2-diundecanoyl-sn-glycero-3-phosphocholine, this compound Clinisciences [clinisciences.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Microbial Metabolites Regulate Host Lipid Metabolism through NR5A-Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 11:0 PC as a Standard Component in Cytochrome P450 Functional Reconstitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (11:0 PC or DLPC) as a standard phospholipid component for the functional reconstitution of purified cytochrome P450 (P450) enzymes. The primary application is to create a consistent and reproducible in vitro system that mimics a membrane environment, allowing for the accurate assessment of P450 catalytic activity.
Introduction
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs, steroids, and environmental toxins. As membrane-bound proteins, their catalytic function is critically dependent on their interaction with a phospholipid bilayer and their redox partners, primarily NADPH-cytochrome P450 reductase (CPR).
Following purification, P450 enzymes are typically in a detergent-solubilized state and require reconstitution into a membrane-like environment to regain their full catalytic activity. DLPC is widely used as a "standard" lipid for this purpose due to its ability to form stable vesicles and support the functional interaction between P450 and CPR.[1] This document outlines the protocols for the preparation of DLPC vesicles, the reconstitution of purified P450 and CPR into these vesicles, and the subsequent measurement of catalytic activity.
Key Concepts
-
Functional Reconstitution: The process of reassembling purified, detergent-solubilized membrane proteins (P450 and CPR) into a lipid bilayer (DLPC vesicles) to restore their native structure and function.
-
Standard Reconstituted System (SRS): A defined in vitro system with specified concentrations of P450, CPR, and phospholipids, often utilizing DLPC, to allow for comparable and reproducible activity measurements.[2]
-
Phospholipid Influence: The lipid environment can significantly impact P450 activity. While DLPC alone can support activity, mixtures with other phospholipids, such as phosphatidylserine (B164497), can enhance the activity of certain P450 isoforms, like those from the CYP3A family.[3][4]
Experimental Protocols
Protocol 1: Preparation of DLPC Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) from DLPC, which will serve as the membrane scaffold for P450 reconstitution.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Nitrogen gas
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.25-7.4) containing 20% glycerol, 0.1 M NaCl, and 5 mM EDTA
-
Bath sonicator
Procedure:
-
Lipid Film Preparation:
-
In a glass test tube, dispense the desired amount of DLPC solution in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
To ensure complete removal of the solvent, place the tube under a high vacuum for at least 1 hour.
-
-
Vesicle Formation:
-
Add the potassium phosphate buffer to the dried lipid film to achieve the desired final concentration of DLPC (e.g., 8 mM).[2]
-
Vortex the mixture vigorously to resuspend the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
Sonicate the suspension in a bath sonicator until the solution becomes clear. This indicates the formation of SUVs. The sonication time will vary depending on the sonicator and sample volume but can range from 15 to 60 minutes. Keep the sample on ice or in a cold water bath during sonication to prevent overheating.
-
Protocol 2: Functional Reconstitution of Cytochrome P450 and CPR into DLPC Vesicles
This protocol details the incorporation of purified P450 and CPR into the pre-formed DLPC vesicles.
Materials:
-
Purified cytochrome P450
-
Purified NADPH-cytochrome P450 reductase (CPR)
-
Prepared DLPC vesicles (from Protocol 1)
-
Potassium phosphate buffer (as in Protocol 1)
-
(Optional) Cytochrome b5
-
(Optional) Sodium cholate (B1235396)
Procedure:
-
Standard Reconstitution System (SRS) - Pre-formed Vesicles: [2]
-
In a microcentrifuge tube, combine the purified P450 and CPR at the desired molar ratio (commonly 1:1 or 1:2 P450:CPR).
-
Add the prepared DLPC vesicles to the protein mixture. The final concentration of components will vary depending on the specific P450 isoform and the assay, but a common starting point is 0.1-0.5 µM P450, 0.1-1.0 µM CPR, and 10-50 µg/mL DLPC.
-
(Optional) If required for the specific P450 isoform (e.g., CYP3A4), add cytochrome b5 to the mixture.[4]
-
Incubate the mixture on ice or at 4°C for a specified period (e.g., 2 hours) to allow for the association of the proteins with the lipid vesicles.[2]
-
-
Reconstitution using Cholate Dialysis (for integral incorporation): [2]
-
Solubilize the dried DLPC film in a buffer containing sodium cholate (e.g., 2%).
-
Add the purified P450 and CPR to the solubilized lipid mixture.
-
Transfer the mixture to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against a large volume of cholate-free buffer for 24-48 hours with several buffer changes to gradually remove the detergent. This allows for the spontaneous formation of proteoliposomes with the proteins incorporated into the bilayer.
-
Protocol 3: Cytochrome P450 Activity Assay
This protocol describes a general method for measuring the catalytic activity of the reconstituted P450 system. The specific substrate and detection method will depend on the P450 isoform being studied.
Materials:
-
Reconstituted P450/CPR/DLPC system (from Protocol 2)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
P450 substrate (e.g., testosterone (B1683101) for CYP3A4, 7-ethoxyresorufin (B15458) for CYP1A2)[2][3]
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or a solution of NADPH.
-
Stopping reagent (e.g., ice-cold methanol (B129727) or acetonitrile)
-
Instrumentation for product detection (e.g., HPLC, fluorometer, or spectrophotometer)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the assay buffer, the reconstituted P450 system, and the substrate at the desired final concentrations.
-
Pre-incubate the mixture at the desired temperature (typically 37°C) for a few minutes to allow for temperature equilibration.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the NADPH regenerating system or NADPH.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). Ensure that the reaction is in the linear range with respect to time and protein concentration.
-
-
Termination and Product Analysis:
-
Terminate the reaction by adding a stopping reagent.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for the presence of the product using the appropriate analytical method.
-
-
Data Analysis:
-
Quantify the amount of product formed.
-
Calculate the reaction rate, typically expressed as nmol of product formed per minute per nmol of P450.
-
Data Presentation
The following table summarizes typical component concentrations used in reconstituted systems for assessing cytochrome P450 activity.
| Component | Concentration Range | Reference(s) | Notes |
| Cytochrome P450 (e.g., CYP3A4) | 0.05 - 2 µM | [2][3] | The optimal concentration depends on the specific activity of the isoform and the sensitivity of the detection method. |
| NADPH-Cytochrome P450 Reductase | 0.05 - 2 µM | [2][3] | Often used in a 1:1 or 2:1 molar ratio with P450. |
| This compound (DLPC) | 0.1 µg/µl - 8 mM | [2][3] | Serves as the standard lipid for vesicle formation. |
| Other Phospholipids | Variable | [4] | For some P450s (e.g., CYP3A family), a mixture including phosphatidylserine and dioleoylphosphatidylcholine can enhance activity. |
| Cytochrome b5 | 0.2 - 0.8 µM | [3][4] | Can enhance the activity of certain P450s. |
| Substrate (e.g., Testosterone) | 50 µM | [3] | The concentration should be optimized based on the Km of the enzyme for the substrate. |
| NADPH | 0.8 - 1 mM | [2] | Can be supplied directly or through a regenerating system. |
| Buffer | 50 - 100 mM Potassium Phosphate | [2][3] | Typically at a pH of 7.4. |
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for P450 functional analysis.
Caption: The Cytochrome P450 catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of modified human cytochrome P450 3A4 in Escherichia coli and purification and reconstitution of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 11:0 PC in Lipid Metabolism Under Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic membranes and play critical roles not only as structural components but also as key players in cellular signaling. The acyl chain composition of PCs can vary significantly, leading to a diverse array of molecular species with distinct physical properties and biological functions. Under conditions of cellular stress, such as metabolic dysregulation, temperature changes, or oxidative stress, the lipidome, including the PC profile, undergoes significant remodeling. This adaptation is crucial for maintaining cellular homeostasis and viability.
One particular species, 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC or PC(11:0/11:0)), a medium-chain saturated PC, has emerged as a significant signaling molecule in the regulation of lipid metabolism, particularly under metabolic stress. These application notes provide an overview of the role of this compound in stress-induced lipid metabolism, summarize key quantitative findings, and offer detailed protocols for its study.
The Signaling Role of this compound in Metabolic Stress
Recent studies have identified that specific medium-chain PCs, including this compound, can act as signaling molecules by directly binding to and activating nuclear receptors. A key target is the Liver Receptor Homolog-1 (LRH-1, also known as NR5A2), a critical regulator of bile acid synthesis, cholesterol homeostasis, and glucose metabolism.[1][2]
Under metabolic stress conditions, such as those present in insulin (B600854) resistance and hepatic steatosis, the activation of LRH-1 by agonist ligands like this compound can trigger a beneficial transcriptional program. This pathway represents a novel mechanism for regulating metabolic homeostasis and presents a potential therapeutic target for metabolic diseases.[1][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from key studies investigating the effects of this compound and related compounds on lipid metabolism and associated signaling pathways under stress.
Table 1: Effect of Medium-Chain PCs on LRH-1 Transcriptional Activity
| Compound (100 µM) | Fold Activation of hLRH-1 (Mean ± s.e.m.) | Reference |
| Vehicle (Control) | 1.0 ± 0.1 | [1][4] |
| DUPC (11:0/11:0) | 4.2 ± 0.3 | [1][4] |
| DLPC (12:0/12:0) | 4.5 ± 0.2 | [1][4] |
| DMPC (14:0/14:0) | 1.1 ± 0.1 | [1][4] |
| DPPC (16:0/16:0) | 1.2 ± 0.1 | [1][4] |
Data derived from luciferase reporter assays in HeLa cells transfected with a human LRH-1 expression vector.[1][4]
Table 2: Effect of this compound Supplementation on Lipid Accumulation in C. elegans
| Condition | Relative Fat Content (Normalized to Control) | Statistical Significance (p-value) | Reference |
| Control (MG1655M9 bacteria) | 1.00 | - | [5] |
| PC(11:0/11:0) Supplementation | ~0.65 | <0.001 | [5] |
| PC(16:0/16:0) Supplementation | ~1.00 | >0.05 (n.s.) | [5] |
| PC(18:0/18:0) Supplementation | ~1.00 | >0.05 (n.s.) | [5] |
Lipid accumulation was conferred by feeding C. elegans with a specific E. coli strain (MG1655M9) that induces a metabolic stress state. Fat content was quantified by microscopy.[5]
Table 3: Relative Abundance of PC Species in Shewanella putrefaciens Under Cold Stress
| Lipid Species | Relative Content at 30°C (Optimal) | Relative Content at 0°C (Cold Stress) | Reference |
| PC(11:0/11:0) | Identified as an abundant species | Content decreased under cold stress | [6][7] |
| PC (Total) | Higher | Lower | [7] |
| PE (Total) | Lower | Higher | [7] |
| PG (Total) | Lower | Higher | [7] |
This study identified PC(11:0/11:0) as one of the most abundant lipid species and noted a general decrease in total PC content in response to cold stress, while other phospholipids like PE and PG increased.[6][7]
Mandatory Visualizations
References
- 1. Antidiabetic actions of a phosphatidylcholine ligand for nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A nuclear-receptor-dependent phosphatidylcholine pathway with antidiabetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Quantification in Caenorhabditis elegans by Nile Red and Oil Red O Staining [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Boehringer Mannheim Award lecture. Phosphatidylcholine metabolism: masochistic enzymology, metabolic regulation, and lipoprotein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation with 11:0 PC for HPLC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become an indispensable tool for the detailed analysis of complex lipid mixtures. The accuracy of quantification in such studies heavily relies on the use of appropriate internal standards. 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC) is a synthetic phosphatidylcholine with C11:0 fatty acyl chains, making it a suitable non-endogenous internal standard for the quantification of various phospholipid species in biological samples. Its chemical properties ensure that it behaves similarly to endogenous phosphatidylcholines during extraction and ionization, while its unique mass allows for its clear distinction from naturally occurring lipids.
This document provides detailed application notes and protocols for the use of this compound in sample preparation for HPLC-MS analysis of lipids.
Quantitative Data Summary
The use of an appropriate internal standard is crucial for correcting variations in sample extraction, processing, and instrument response. While specific performance metrics can vary between laboratories and instrumentation, the following table provides representative quantitative data for the use of a phosphatidylcholine internal standard in a validated lipidomics workflow. These values are illustrative of the expected performance when using this compound.
| Parameter | Typical Value | Description |
| Recovery | 85 - 110% | The efficiency of the extraction process in recovering the internal standard from the sample matrix. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.05 - 10 pmol/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 0.1 - 30 pmol/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of measurements taken within a single day, indicating the repeatability of the method. |
| Inter-day Precision (%RSD) | < 20% | The relative standard deviation of measurements taken on different days, indicating the reproducibility of the method. |
Experimental Protocols
Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is suitable for a variety of biological matrices, including plasma, serum, cells, and tissues.
Materials:
-
Biological sample (e.g., 50 µL plasma, 1x10⁶ cells)
-
This compound internal standard solution (1 mg/mL in chloroform/methanol 1:1, v/v)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (LC-MS grade water)
-
Nitrogen gas stream
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with a known amount of this compound internal standard solution. The final concentration should be within the linear range of the instrument. A typical starting concentration is 2.5 µM.[1]
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis (e.g., 100 µL of methanol/toluene 9:1, v/v).[2] Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes before transferring to an autosampler vial.[2]
HPLC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example for Reversed-Phase Separation):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 32% B
-
2-15 min: Linear gradient to 85% B
-
15-16 min: Linear gradient to 99% B
-
16-18 min: Hold at 99% B
-
18.1-20 min: Return to 32% B and equilibrate
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) for phosphatidylcholines
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Acquisition: Full scan mode (e.g., m/z 300-1200) and/or Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound ([M+H]⁺) is m/z 594.4.
Visualizations
Experimental Workflow for Lipid Analysis
Caption: Experimental workflow for lipidomics using this compound internal standard.
Role of Phosphatidylcholine in Signaling Pathways
Phosphatidylcholine (PC) is not only a major structural component of cellular membranes but also a key player in various signaling pathways. Enzymes such as phospholipase D (PLD) and phospholipase C (PLC) can hydrolyze PC to generate second messengers like phosphatidic acid (PA) and diacylglycerol (DAG), respectively. These molecules, in turn, activate a cascade of downstream signaling events that regulate cellular processes such as proliferation, differentiation, and apoptosis. While this compound is an exogenously added standard for quantification, understanding the pathways of endogenous PCs provides context for its application in studying lipid metabolism and signaling.
Caption: Simplified overview of phosphatidylcholine's role in signaling.
References
Incorporating 1,2-Diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) into Artificial Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC), a saturated phosphatidylcholine with 11-carbon acyl chains, into various artificial membrane systems. This document outlines the biophysical properties of this compound and provides detailed protocols for the preparation of liposomes and nanodiscs, which are widely used as model membranes in biophysical studies, for membrane protein reconstitution, and as drug delivery vehicles.
Introduction to this compound in Artificial Membranes
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) is a synthetic phospholipid that serves as a valuable tool in the study of membrane dynamics and for the creation of model membrane components.[1] Its symmetric 11-carbon saturated acyl chains provide a stable, well-defined lipid bilayer environment. The physical properties of this compound, such as its phase transition temperature and critical micelle concentration, are crucial for determining the optimal conditions for forming stable artificial membranes. While less common than phosphatidylcholines with longer acyl chains, this compound's intermediate chain length offers unique properties for specific research applications.
Biophysical Properties of Saturated Phosphatidylcholines
The phase transition temperature (Tm) and critical micelle concentration (CMC) are key parameters that influence the behavior of phospholipids (B1166683) in aqueous solutions. These properties are highly dependent on the length of the acyl chains. The following tables summarize the known values for a series of saturated diacyl phosphatidylcholines to provide context for the expected properties of this compound.
Table 1: Phase Transition Temperatures (Tm) of Saturated Diacyl Phosphatidylcholines
| Lipid | Acyl Chain | Tm (°C) |
| 10:0 PC (Didecanoyl-PC) | C10:0 | Not specified |
| This compound (Diundecanoyl-PC) | C11:0 | ~-2 to 14 (Estimated) |
| 12:0 PC (Dilauroyl-PC) | C12:0 | -2 |
| 13:0 PC (Ditridecanoyl-PC) | C13:0 | 14 |
| 14:0 PC (Dimyristoyl-PC) | C14:0 | 24 |
| 15:0 PC (Dipentadecanoyl-PC) | C15:0 | 35 |
| 16:0 PC (Dipalmitoyl-PC) | C16:0 | 41 |
Note: The Tm for this compound is an estimation based on the trend observed for phosphatidylcholines with similar chain lengths.[2] The actual value may vary depending on experimental conditions such as hydration and buffer composition.
Table 2: Critical Micelle Concentrations (CMC) of Saturated Diacyl Phosphatidylcholines [3]
| Lipid | CMC (mM) |
| 5:0 PC | 90 |
| 6:0 PC | 15 |
| 7:0 PC | 1.4 |
| 8:0 PC | 0.27 |
| 9:0 PC | 0.029 |
| 10:0 PC | 0.005 |
| This compound | ~0.001-0.0005 (Estimated) |
| 12:0 PC | 0.00009 (90 nM) |
Note: The CMC for this compound is an estimation based on the logarithmic trend observed for other short-chain phosphatidylcholines. The CMC is an important characteristic of a surfactant, defined as the concentration above which micelles form.[4]
Applications of this compound in Artificial Membranes
Due to its defined chemical structure, this compound can be utilized in a variety of applications requiring the formation of artificial lipid bilayers:
-
Model Membrane Studies: this compound can be used to create simple, well-defined membrane systems to study fundamental biophysical properties such as membrane fluidity, thickness, and permeability.
-
Membrane Protein Reconstitution: Artificial membranes composed of this compound can serve as a native-like environment for the functional and structural analysis of integral membrane proteins.[5]
-
Drug Delivery Systems: Liposomes formulated with this compound can act as carriers for both hydrophilic and lipophilic drugs, potentially offering controlled release and targeted delivery.[6]
-
Lipidomics: this compound is also used as an internal standard in lipidomic analyses due to its synthetic nature and distinct mass.[7]
Experimental Protocols
The following sections provide detailed protocols for the preparation of liposomes and nanodiscs incorporating this compound.
Preparation of this compound Liposomes
Liposomes are spherical vesicles composed of one or more lipid bilayers.[6] The thin-film hydration method followed by extrusion is a common and effective technique for producing unilamellar vesicles of a defined size.
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion
Materials:
-
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Workflow Diagram:
Caption: Workflow for preparing LUVs using the thin-film hydration and extrusion method.
Procedure:
-
Lipid Film Formation: a. Weigh the desired amount of this compound powder and transfer it to a round-bottom flask. b. Dissolve the lipid in a suitable volume of chloroform or a chloroform:methanol mixture to ensure complete dissolution. c. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. The water bath temperature should be kept below the estimated Tm of this compound. d. Continue to rotate the flask as the solvent evaporates to form a thin, even lipid film on the inner surface. e. To remove any residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.
-
Hydration: a. Add the desired volume of hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the estimated Tm of this compound. b. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tm for approximately 1 hour. This process leads to the formation of multilamellar vesicles (MLVs). c. Vortex the suspension periodically to ensure complete hydration and detachment of the lipid film from the flask wall.
-
Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Pre-heat the extruder to a temperature above the estimated Tm of this compound. c. Load the MLV suspension into one of the glass syringes. d. Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs).[8]
-
Storage: a. Store the resulting liposome (B1194612) suspension at 4°C. For long-term storage, the stability should be assessed.
Characterization:
-
Size and Polydispersity: The size distribution and polydispersity index (PDI) of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).
-
Morphology and Lamellarity: Cryogenic Transmission Electron Microscopy (Cryo-TEM) can be used to visualize the morphology and confirm the unilamellar nature of the vesicles.[9]
Preparation of this compound Nanodiscs
Nanodiscs are soluble, nanoscale lipid bilayers encircled by a membrane scaffold protein (MSP), providing a more native-like environment for membrane proteins compared to detergents.[10]
Protocol 2: Self-Assembly of this compound Nanodiscs
Materials:
-
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
-
Sodium cholate (B1235396)
-
Assembly buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
-
Detergent removal beads (e.g., Bio-Beads SM-2)
-
Target membrane protein (optional, for reconstitution)
Workflow Diagram:
Caption: Workflow for the self-assembly and purification of this compound nanodiscs.
Procedure:
-
Preparation of Lipid-Detergent Mixture: a. Prepare a stock solution of this compound in chloroform. b. In a glass vial, dispense the desired amount of the this compound stock solution. c. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film. d. Dry the film under vacuum for at least 1 hour. e. Resuspend the lipid film in assembly buffer containing a concentration of sodium cholate that is at least twice the molar concentration of the lipid to ensure complete solubilization.
-
Assembly Reaction: a. In a microcentrifuge tube, combine the cholate-solubilized this compound, the desired MSP, and (if applicable) the detergent-solubilized target membrane protein at a specific molar ratio. The optimal ratio of lipid to MSP depends on the MSP variant used and should be empirically determined.[6] b. Incubate the mixture on ice for 30-60 minutes.
-
Detergent Removal and Self-Assembly: a. Add prepared detergent removal beads to the assembly mixture. A typical ratio is 0.5-1.0 g of wet beads per mL of assembly mixture. b. Incubate the mixture with gentle rocking or rotation at a temperature near the estimated Tm of this compound for 2-4 hours, or overnight at 4°C. Detergent removal initiates the self-assembly of the nanodiscs.[11]
-
Purification: a. Remove the detergent removal beads by centrifugation or by using a spin column. b. Purify the assembled nanodiscs from empty nanodiscs, protein aggregates, and residual components using size exclusion chromatography (SEC).
Characterization:
-
Size and Homogeneity: Analyze the SEC elution profile and use DLS to determine the size and monodispersity of the nanodisc population.
-
Composition: Use SDS-PAGE to confirm the presence of both MSP and the reconstituted membrane protein (if applicable) in the purified nanodisc fractions.
Summary of Key Experimental Parameters
The successful incorporation of this compound into artificial membranes relies on the careful control of several experimental parameters. The following table provides a summary of these key factors for the protocols described above.
Table 3: Key Experimental Parameters for Incorporating this compound into Artificial Membranes
| Parameter | Liposome Preparation (Thin-Film Hydration) | Nanodisc Preparation (Self-Assembly) | Rationale |
| Solvent | Chloroform or Chloroform:Methanol | Chloroform (for initial lipid film) | Efficiently dissolves this compound for uniform film formation. |
| Hydration/Assembly Buffer | PBS, HEPES, or Tris-based buffers | Tris-based buffer with NaCl and EDTA | Maintain physiological pH and ionic strength. |
| Temperature | Above estimated Tm of this compound (~-2 to 14°C) | At or near estimated Tm of this compound | Ensures lipid is in the fluid phase for proper vesicle formation and nanodisc assembly.[6] |
| Lipid Concentration | Typically 1-10 mg/mL | Dependent on the desired lipid:MSP ratio | Influences vesicle formation and the efficiency of nanodisc assembly. |
| Detergent (for Nanodiscs) | Not applicable | Sodium cholate | Solubilizes lipids and MSP to facilitate self-assembly. |
| Size Control | Extrusion through defined pore size membranes | Determined by the length of the MSP used | Allows for the preparation of vesicles and nanodiscs with a narrow size distribution. |
Conclusion
The protocols and data presented in these application notes provide a framework for the successful incorporation of 1,2-diundecanoyl-sn-glycero-3-phosphocholine into liposomes and nanodiscs. While specific physical constants for this compound require experimental determination for precise optimization, the provided estimates and general methodologies offer a robust starting point for researchers. The use of this compound in artificial membranes opens avenues for detailed biophysical investigations and the development of novel drug delivery systems, leveraging the unique properties of this intermediate-chain length phospholipid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the chainlength dependence of lipid phase transition temperatures: main and pretransitions of phosphatidylcholines; main and non-lamellar transitions of phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. mdpi.com [mdpi.com]
- 6. B2019263 | 1,2-diundecanoyl-sn-glycero-3-phosphocholine, this compound Clinisciences [clinisciences.com]
- 7. Lipidomic Analysis Reveals That Phosphatidylglycerol and Phosphatidylethanolamine are Newly Generated Phospholipids in an Early-Divergent Protozoan, Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Several common methods of making vesicles (except an emulsion method) capture intended lipid ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for the Use of 11:0 PC in Mass Spectrometry Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of lipid species is paramount in lipidomics research and drug development. Mass spectrometry (MS) has emerged as a powerful tool for the analysis of complex lipid mixtures. However, the accuracy of MS-based quantification can be affected by various factors, including sample preparation, matrix effects, and instrument variability. To overcome these challenges, the use of internal standards is essential.[1] 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC), a synthetic phosphatidylcholine with two 11-carbon fatty acid chains, serves as an excellent internal standard for the calibration of mass spectrometry instruments in lipid analysis. Its non-natural occurrence in most biological samples and chemical similarity to endogenous phospholipids (B1166683) make it an ideal candidate for correcting analytical variations.[2]
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard for the calibration and quantification of phospholipids in mass spectrometry-based lipidomics.
Principle of Internal Standardization
Internal standardization is a technique used to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response.[1] An internal standard (IS) is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. A known amount of the IS is added to every sample, calibrant, and quality control (QC) sample at the beginning of the sample preparation process.
The fundamental principle is that the IS will experience similar losses and ionization suppression or enhancement as the endogenous analytes. By calculating the ratio of the analyte signal to the IS signal, the variations are normalized, leading to more accurate and precise quantification.
Properties of this compound (1,2-diundecanoyl-sn-glycero-3-phosphocholine)
| Property | Value | Reference |
| Chemical Formula | C₃₀H₆₀NO₈P | [3] |
| Molecular Weight | 593.773 g/mol | [3] |
| Exact Mass | 593.406 Da | [3] |
| Purity | >99% | Avanti Polar Lipids |
| Physical State | Powder | Avanti Polar Lipids |
| Storage Temperature | -20°C | Avanti Polar Lipids |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that will be used to create working solutions for calibration standards and for spiking into samples.
Materials:
-
This compound (powder, >99% purity)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.
-
Dissolve the weighed this compound in a known volume of a chloroform:methanol mixture (e.g., 1:1, v/v) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
Preparation of Calibration Standards
Objective: To prepare a series of calibration standards with known concentrations of a target lipid class and a constant concentration of the this compound internal standard.
Materials:
-
This compound stock solution
-
Stock solution of a representative analyte for the lipid class of interest (e.g., a naturally occurring PC like 16:0-18:1 PC)
-
Solvent mixture (e.g., methanol or chloroform:methanol)
-
Volumetric flasks or microtubes
Procedure:
-
Prepare a working solution of the this compound internal standard by diluting the stock solution to a desired concentration (e.g., 10 µM).
-
Prepare a series of dilutions of the analyte stock solution to create calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
To each calibration standard dilution, add a constant volume of the this compound working solution to achieve a final concentration of, for example, 2.5 µM.
-
The final volume of all calibration standards should be the same.
-
These standards will be used to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[4]
Preparation of Quality Control (QC) Samples
Objective: To prepare QC samples to monitor the performance and reproducibility of the analytical method.[2]
Materials:
-
Pooled matrix (e.g., plasma, cell lysate) representative of the study samples
-
This compound working solution
-
Analyte stock solution
Procedure:
-
Create a pooled matrix by combining equal aliquots from several representative biological samples.
-
Prepare QC samples at low, medium, and high concentrations of the analyte by spiking the pooled matrix with the analyte stock solution.
-
Add the same constant amount of this compound internal standard to each QC sample as was added to the calibration standards and experimental samples.
-
QC samples should be prepared in the same manner as the experimental samples and analyzed periodically throughout the analytical run to assess the stability and performance of the instrument and method.[2]
Sample Preparation and Lipid Extraction
Objective: To extract lipids from the biological sample and add the this compound internal standard.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
This compound working solution
-
Extraction solvent (e.g., methyl-tert-butyl ether (MTBE), chloroform, methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw the biological sample on ice.
-
To a known amount of the sample (e.g., 20 µL of plasma), add a precise volume of the this compound working solution to achieve the desired final concentration (e.g., 2.5 µM).
-
Add the lipid extraction solvent (e.g., using the MTBE method).
-
Vortex the mixture thoroughly to ensure proper mixing and extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully collect the organic (lipid-containing) layer.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).
LC-MS/MS Analysis
Objective: To analyze the prepared samples, calibration standards, and QC samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Typical LC-MS/MS Parameters (Illustrative Example):
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan |
| MRM Transition for this compound | Precursor ion (m/z) -> Product ion (m/z) [e.g., for [M+H]⁺] |
Quantitative Performance Data (Illustrative)
The following table summarizes the typical quantitative performance characteristics that can be expected when using this compound as an internal standard. Actual values will vary depending on the specific instrumentation, method, and matrix.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Dynamic Range | 2-4 orders of magnitude |
| Limit of Detection (LOD) | 1 - 10 nM |
| Limit of Quantification (LOQ) | 5 - 50 nM |
| Accuracy (% Bias) | < 15% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow for Internal Standard Calibration
Caption: Workflow for lipid quantification using this compound as an internal standard.
Logical Relationship of Internal Standardization
References
Application Notes and Protocols: The Use of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) in a variety of lipid-protein interaction studies.
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC) is a saturated phosphatidylcholine with 11-carbon acyl chains.[1][2] This synthetic phospholipid is a valuable tool in the study of lipid-protein interactions, particularly for integral and outer membrane proteins.[3][4] Its specific physical and chemical properties make it suitable for creating stable model membrane systems, such as liposomes and bicelles, which are essential for in vitro studies of membrane protein folding, structure, and function.[1][5] These application notes provide detailed protocols for the use of this compound in key biophysical assays.
Key Applications and Physicochemical Properties
This compound is instrumental in creating membrane mimetics to study the folding and stability of membrane proteins.[3][4] Its defined acyl chain length allows for the formation of lipid bilayers with a specific thickness, which can be crucial for the proper folding and function of embedded proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₆₀NO₈P | [2] |
| Molecular Weight | 593.77 g/mol | [1][6] |
| Physical Form | Powder | [1][6] |
| Purity | >99% (TLC) | [6] |
| Storage Temperature | -20°C | [1][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs using the extrusion method, adapted from procedures used for similar diacylphosphatidylcholines.[5]
Materials:
-
This compound (diC11:0PC) powder[5]
-
Chloroform/Methanol solvent (e.g., 80:20 v/v)[5]
-
Hydration buffer (e.g., 50 mM glycine-NaOH, pH 9.5)[5]
-
Glass test tubes
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath
-
Vortex mixer
-
Liquid nitrogen
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound powder in a chloroform/methanol mixture in a glass test tube.[5]
-
Create a thin lipid film by evaporating the solvent under a gentle stream of nitrogen gas while rotating the tube in a water bath set to a temperature above the phase transition temperature of this compound.[5]
-
Further dry the lipid film in a vacuum desiccator for at least 3 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Freeze-Thaw Cycles:
-
Subject the lipid suspension to five cycles of freezing in liquid nitrogen followed by thawing in a warm water bath.[5] This process helps to form multilamellar vesicles (MLVs) and promotes solute equilibration.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the phase transition temperature of this compound.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane at least 11 times to form uniform LUVs.
-
Protocol 2: Outer Membrane Protein (OMP) Folding Assay Using Fluorescence Spectroscopy
This protocol details a kinetic assay to monitor the folding of OMPs into this compound LUVs by measuring the change in tryptophan fluorescence.[5]
Materials:
-
This compound LUVs (prepared as in Protocol 1)
-
Unfolded OMP in 8 M urea[5]
-
Folding buffer (e.g., 50 mM glycine-NaOH, pH 9.5)[5]
-
Fluorometer with a thermostatted cuvette holder
Procedure:
-
Sample Preparation:
-
Initiation of Folding:
-
Initiate the folding reaction by diluting the unfolded OMP stock solution (in 8 M urea) into the cuvette to a final protein concentration of, for example, 0.4 µM.[5] This dilution reduces the urea (B33335) concentration, allowing the protein to fold into the liposomes.
-
-
Fluorescence Measurement:
-
Monitor the increase in tryptophan fluorescence intensity over time. The insertion of tryptophan residues into the hydrophobic environment of the lipid bilayer results in an increase in fluorescence and a blue shift in the emission maximum.[5]
-
Set the excitation wavelength to 295 nm to minimize absorbance by other chromophores.
-
Record the emission spectrum or the intensity at a fixed wavelength (e.g., the emission maximum of the folded protein).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the kinetic data to an appropriate equation (e.g., single or double exponential) to determine the folding rate constants.
-
Quantitative Data
The following table summarizes kinetic data for the folding of the outer membrane protein tOmpA into liposomes of varying acyl chain lengths, both in the presence and absence of the folding catalyst BamA.[7]
Table 2: Folding Kinetics of tOmpA in Diacyl-PC Liposomes
| Lipid | BamA | t₅₀ (s) | Fold Change in t₅₀ with BamA |
| DLPC (diC12:0PC) | Absent | 10.3 ± 0.2 | 1.8 |
| Present | 5.6 ± 0.1 | ||
| DTPC (diC13:0PC) | Absent | 31.3 ± 0.5 | 4.5 |
| Present | 7.0 ± 0.2 | ||
| DMPC (diC14:0PC) | Absent | 120.5 ± 2.0 | 10.9 |
| Present | 11.1 ± 0.3 |
Data adapted from Schiffrin B, et al. (2020).[7]
Visualizations
Caption: Experimental workflow for preparing this compound LUVs and their use in an OMP folding assay.
References
- 1. B2019263 | 1,2-diundecanoyl-sn-glycero-3-phosphocholine, this compound Clinisciences [clinisciences.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. Skp is a multivalent chaperone of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fast protein folding kinetics | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of 11:0 PC Degradation
Welcome to the technical support center for 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during storage and to offer troubleshooting support for its analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) is a synthetic, saturated phosphatidylcholine. Its stability is crucial for the reproducibility and accuracy of research, especially in fields like membrane biophysics, drug delivery, and lipidomics, where it is used as a standard or a component of model membranes.[1][2][3] Degradation can lead to the formation of impurities, such as lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids, which can alter the physicochemical properties of your experimental system and lead to erroneous results.
Q2: What are the primary causes of this compound degradation during storage?
A2: The two main degradation pathways for this compound are:
-
Hydrolysis: The ester bonds linking the undecanoic acid chains to the glycerol (B35011) backbone can be cleaved, a reaction catalyzed by water. This results in the formation of 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (11:0 lyso-PC) and undecanoic acid.[4]
-
Oxidation: Although this compound is a saturated phospholipid and thus less susceptible to oxidation than its unsaturated counterparts, oxidation can still occur over long-term storage, especially if exposed to oxygen and light.[4]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
| Form | Storage Temperature | Atmosphere | Container |
| Powder | -20°C[1][3] | Inert gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap[5][6] |
| Organic Solution | -20°C[1][7] | Inert gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap[5][6][7] |
Important Handling Note: When using the powder form, always allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can accelerate hydrolysis.[1][5][6]
Q4: Can I store this compound in an aqueous solution?
A4: Storing phospholipids (B1166683) in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.[3] If you must store an aqueous suspension, it should be for a short duration (ideally no more than a few days) at 2-8°C. For longer-term storage, it is best to prepare fresh solutions.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Appearance of Unexpected Spots on a Thin-Layer Chromatography (TLC) Plate
Symptoms:
-
You run a TLC of your this compound standard and observe more than one spot.
-
A new, more polar spot appears over time in your stored sample.
Possible Causes and Solutions:
| Probable Cause | Solution |
| Hydrolysis of this compound | The more polar spot is likely 11:0 lyso-PC. Confirm by running a lyso-PC standard alongside your sample. Review your storage and handling procedures to minimize moisture exposure. |
| Contamination of TLC plate | Handling the plate with bare hands can introduce oils and other contaminants. Always handle TLC plates by the edges or with forceps. |
| Sample Overloading | Applying too much sample to the TLC plate can cause streaking and the appearance of artifacts.[8] Dilute your sample and re-spot a smaller amount. |
| Inappropriate Solvent System | The chosen solvent system may not be optimal for separating your lipids, leading to poor resolution or streaking.[8] Refer to the TLC protocol below for a recommended solvent system. |
Issue 2: Inaccurate Quantification in HPLC-MS Analysis
Symptoms:
-
Poor reproducibility of quantitative results.
-
Lower than expected signal for this compound.
Possible Causes and Solutions:
| Probable Cause | Solution |
| Ion Suppression | Co-eluting compounds from your sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[5][9] Improve chromatographic separation to resolve this compound from interfering species. Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6] |
| Sample Degradation | This compound may have degraded in your stock solution or during sample preparation. Prepare fresh stock solutions and keep samples on ice or in a cooled autosampler during analysis. |
| Inappropriate Internal Standard | The chosen internal standard may not behave chromatographically and/or ionize similarly to this compound. Use a lipid standard with a similar structure that is not present in your sample, such as a phosphatidylcholine with odd-chain fatty acids (e.g., 17:0 PC). |
| Poor Sample Preparation | Incomplete extraction or loss of sample during preparation can lead to inaccurate quantification.[6][8] Ensure your extraction method is validated for phospholipids and handle samples carefully to avoid losses. |
Degradation Pathways and Experimental Workflows
This compound Degradation Pathway
The primary degradation pathway for this compound is hydrolysis, which results in the formation of 11:0 lyso-PC and undecanoic acid.
Figure 1. Hydrolytic degradation of this compound.
Experimental Workflow: Analysis of this compound Degradation
A typical workflow for analyzing the degradation of this compound involves sample preparation, separation by chromatography, and detection by mass spectrometry or staining.
Figure 2. Workflow for analyzing this compound degradation.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Detection of this compound Hydrolysis
This protocol allows for the qualitative assessment of this compound degradation by separating it from its primary hydrolysis product, 11:0 lyso-PC.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Spotting capillaries
-
This compound sample (dissolved in chloroform (B151607) or chloroform/methanol)
-
11:0 lyso-PC standard (optional, for comparison)
-
Mobile Phase: Chloroform/Methanol/Water (65:25:4, v/v/v)[10]
-
Visualization reagent (e.g., iodine vapor, phosphomolybdic acid stain)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5-1 cm and lining the chamber with filter paper saturated with the mobile phase. Allow the chamber to equilibrate for at least 30 minutes.
-
Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.
-
Using a spotting capillary, carefully apply a small spot of your this compound sample to the origin line. If using a standard, spot it alongside your sample.
-
Allow the solvent from the spots to evaporate completely.
-
Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the level of the mobile phase.
-
Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using your chosen method (e.g., place the plate in a chamber with iodine crystals until yellow-brown spots appear).
-
Interpretation: this compound will have a higher Rf value (travel further up the plate) than the more polar 11:0 lyso-PC. The presence of a spot with a lower Rf value in your this compound sample indicates hydrolysis.
Protocol 2: Quantitative Analysis of this compound and 11:0 Lyso-PC by HPLC-MS/MS
This protocol provides a framework for the quantitative analysis of this compound and its primary degradation product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Lipid Extraction):
-
A common method for extracting lipids from biological samples is the Bligh-Dyer or Folch extraction.[9]
-
For samples already in an organic solvent, dilution to an appropriate concentration for LC-MS analysis may be sufficient.
-
It is crucial to include an appropriate internal standard (e.g., a non-endogenous saturated PC like 17:0 PC) in your samples before extraction to correct for extraction efficiency and instrument variability.
2. HPLC Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids. The exact gradient will need to be optimized for your specific column and system.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Typically maintained at 40-50°C.
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for phosphatidylcholines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). The precursor ion will be the [M+H]+ adduct of this compound. A common product ion for PCs is the phosphocholine (B91661) headgroup fragment (m/z 184).
-
MRM Transition for 11:0 Lyso-PC: Precursor ion (m/z) -> Product ion (m/z). The precursor ion will be the [M+H]+ adduct of 11:0 lyso-PC, also fragmenting to m/z 184.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flows, and temperatures) for maximum signal intensity of your analytes.
4. Quantification:
-
Create a calibration curve using standards of known concentrations for both this compound and 11:0 lyso-PC, including the internal standard in each.
-
Calculate the concentration of each analyte in your samples by comparing their peak area ratios to the internal standard against the calibration curve.
This technical support center provides a comprehensive guide to preventing the degradation of this compound. By following these storage, handling, and analysis guidelines, researchers can ensure the integrity of their samples and the reliability of their experimental results.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. encapsula.com [encapsula.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. news-medical.net [news-medical.net]
- 7. news-medical.net [news-medical.net]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eliminate Ion Suppressing Phospholipids in LC-MS | Phenomenex [phenomenex.com]
Technical Support Center: 11:0 PC (DUPC) Solubilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the solubilization of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC or DUPC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best way to initially dissolve this compound powder?
A1: For direct aqueous solubilization, it is recommended to weigh the lyophilized this compound powder and slowly add the desired aqueous buffer to the lipid.[1] It is crucial to vortex the solution vigorously to ensure complete hydration and dispersion. For lipids that are difficult to hydrate, lyophilized powders tend to disperse more readily than lipid films dried from an organic solvent.[1]
Q2: My this compound solution appears cloudy or opalescent. What does this indicate and how can I fix it?
A2: A cloudy or opalescent solution suggests that the this compound has not fully dissolved and may be present as larger aggregates or vesicles rather than individual monomers or small micelles. This can occur if the concentration is too high, the temperature is too low, or the hydration is incomplete.
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution to a temperature above the phase transition temperature (Tm) of this compound. The estimated Tm for this compound is approximately 5-10°C. Heating the solution to 25-30°C can significantly aid in solubilization.
-
Sonication: Use a bath sonicator to break down larger aggregates into smaller ones. Be cautious with probe sonicators as they can generate excessive heat and potentially degrade the lipid.
-
Dilution: If the concentration of this compound is high, diluting the solution with more buffer may help to achieve a clear solution, especially if the concentration is above its critical micelle concentration (CMC).
-
Vortexing: Ensure the solution has been vortexed sufficiently to allow for complete hydration of the lipid headgroups.
Q3: I've tried warming and sonicating my this compound solution, but it remains cloudy. What else can I do?
A3: If physical methods are insufficient, consider the following:
-
pH of the Buffer: Phosphatidylcholines can be susceptible to hydrolysis, which is influenced by pH.[1][2] Ensure your buffer pH is within a neutral range (typically pH 6.5-7.5) to minimize degradation, which could contribute to insolubility.
-
Ionic Strength: The ionic strength of the buffer can influence the CMC of lipids. While the effect on zwitterionic lipids like PC is less pronounced than on charged lipids, it can still play a role in aggregation.[3] Consider preparing the solution in a low to moderate ionic strength buffer (e.g., 10-50 mM buffer with 100-150 mM NaCl).
-
Alternative Solubilization Method: For applications where the presence of a co-solvent is acceptable, dissolving the this compound in a small amount of ethanol (B145695) before adding the aqueous buffer can facilitate solubilization.[4] The final ethanol concentration should be kept low to avoid negatively impacting the experimental system.
Q4: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?
A4: Preparing highly concentrated aqueous stock solutions of this compound can be challenging due to its tendency to form aggregates. The maximum achievable concentration for a clear solution will depend on the temperature, buffer composition, and the desired state of the lipid (monomers vs. micelles). It is advisable to prepare the solution at a concentration not significantly higher than the intended final working concentration. If a high concentration is necessary, the use of detergents or other solubilizing agents may be required.
Q5: How should I store my this compound solution?
A5: It is generally not recommended to store lipids in aqueous solutions for extended periods due to the risk of hydrolysis.[1][2] If short-term storage is necessary, store the solution at 2-8°C for no more than a few days. For long-term storage, it is best to store this compound as a powder at -20°C.[4] If you have prepared a solution in an organic solvent, it should also be stored at -20°C under an inert atmosphere.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that some values are estimated based on data from similar lipids.
| Property | Value | Notes and References |
| Molecular Weight | 593.77 g/mol | [5] |
| Phase Transition Temperature (Tm) | ~ 5-10 °C | This is an estimated value by interpolation. The Tm for 12:0 PC is -2°C and for 13:0 PC is 14°C.[6] |
| Critical Micelle Concentration (CMC) | ~ 1-5 µM | This is an estimated value. The CMC for 10:0 PC is 5 µM and for 12:0 PC is 90 nM.[7] The CMC is dependent on temperature and buffer conditions. |
Experimental Protocols
Protocol 1: Direct Aqueous Solubilization of this compound
This protocol describes the direct solubilization of this compound powder into an aqueous buffer.
Materials:
-
This compound (lyophilized powder)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Vortex mixer
-
Water bath or incubator set to 25-30°C
-
Bath sonicator
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile glass vial.
-
Slowly add the desired volume of the aqueous buffer to the vial.
-
Immediately cap the vial and vortex vigorously for 2-3 minutes to ensure the powder is fully wetted and dispersed.
-
Incubate the vial in a water bath at 25-30°C for 15-30 minutes to facilitate solubilization.
-
After incubation, vortex the solution again for 1-2 minutes.
-
If the solution is not completely clear, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution for clarity. A properly solubilized solution should be clear and free of any visible particulates.
Visualizations
References
- 1. The phase transition behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) model membrane influenced by 2,4-dichlorophenol--an FT-Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-Dierucoylphosphatidylcholine - CAS - 51779-95-4 | Axios Research [axios-research.com]
- 3. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shaker.umh.es [shaker.umh.es]
- 5. bio21.bas.bg [bio21.bas.bg]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Liposome Formation with 11:0 PC (DLPC)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of liposomes using 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC or DLPC).
Frequently Asked Questions (FAQs)
Q1: My final liposome (B1194612) solution is cloudy and shows visible aggregates. What is causing this?
A1: Cloudiness and aggregation are typically signs of incorrect vesicle size, a very high polydispersity index (PDI), or liposome fusion. Several factors could be responsible:
-
Incomplete Hydration: The lipid film may not have been fully hydrated, leading to large, multilamellar vesicles (MLVs) instead of a homogenous suspension of unilamellar vesicles.
-
Insufficient Size Reduction: The number of extrusion cycles or the sonication time may have been inadequate to reduce the size of the initial MLVs.
-
Incorrect Temperature: Processing steps, especially hydration and extrusion, should be performed at a temperature above the lipid's phase transition temperature (Tc) to ensure the lipid bilayer is in a fluid state[1]. For this compound, the Tc is low (below 0°C), so room temperature processing is generally acceptable[2].
-
Storage Issues: Improper storage conditions can lead to physical instability, causing vesicles to aggregate or fuse over time[3][4]. Storing liposomes at 4°C is generally recommended[2].
Q2: The particle size of my this compound liposomes is much larger than expected, even after extrusion. Why is this happening?
A2: Achieving the desired particle size is dependent on several critical parameters of the extrusion process[5]. If your liposome size is too large, consider the following:
-
Extruder Membrane Integrity: Check if the polycarbonate membrane is torn or improperly seated in the extruder, which would allow larger vesicles to pass through.
-
Number of Extrusion Passes: A minimum of 11 to 21 passes through the extruder is often recommended to ensure a narrow and consistent size distribution.
-
Lipid Concentration: Very high lipid concentrations can increase the viscosity of the suspension, making extrusion less efficient and potentially leading to larger vesicle sizes[6].
-
Inclusion of Other Lipids: The addition of other lipids, especially cholesterol, can increase the rigidity of the bilayer and may lead to a larger mean liposome diameter[6][7][8].
Q3: My encapsulation efficiency for a hydrophilic drug is very low. How can I improve it?
A3: Low encapsulation of hydrophilic compounds in liposomes prepared by passive methods like thin-film hydration is a common issue. The encapsulation efficiency is influenced by several factors:
-
Hydration Volume: The volume of the aqueous phase used to hydrate (B1144303) the lipid film is critical. Optimizing this volume can improve drug loading[9].
-
Drug-to-Lipid Ratio: This ratio significantly impacts the drug loading capacity. A systematic optimization of this parameter is often necessary[9].
-
Lipid Composition: The inclusion of charged lipids (e.g., phosphoglycerols) can increase the aqueous volume trapped inside the liposome, potentially improving the encapsulation of hydrophilic molecules.
-
Active Loading: For drugs that can be protonated (weakly basic), active loading methods that use a transmembrane pH gradient can achieve encapsulation efficiencies approaching 100%, a significant improvement over passive methods[10][11].
Q4: My this compound liposomes are not stable and seem to be leaking their contents. What can I do to improve stability?
A4: Liposome stability involves both physical (size constancy) and chemical (lipid integrity, content retention) aspects[3]. This compound has relatively short acyl chains, which can result in a more permeable and less stable bilayer compared to lipids with longer chains like DPPC (16:0) or DSPC (18:0)[12][13].
-
Incorporate Cholesterol: Adding cholesterol is a primary strategy to improve liposome stability. Cholesterol modulates membrane fluidity, reduces bilayer permeability, and increases the packing density of the phospholipids[4][8][12].
-
Optimize Cholesterol Ratio: The amount of cholesterol is crucial. While it generally increases stability, some studies have shown that very low concentrations can actually decrease stability in certain lipid systems[12]. A molar ratio of 2:1 or 1:1 (lipid:cholesterol) is a common starting point.
-
Storage Conditions: Ensure liposomes are stored at an appropriate temperature (typically 4°C) and protected from light and oxygen to prevent hydrolysis and oxidation of the lipids[2][3].
Troubleshooting Guide: Key Parameters and Solutions
This table summarizes key experimental parameters, their impact on liposome characteristics, and troubleshooting suggestions.
| Parameter | Common Issue | Potential Impact on Liposomes | Troubleshooting Suggestions |
| Lipid Composition | Low stability, content leakage, incorrect size. | Shorter acyl chains (like this compound) can increase permeability. Cholesterol increases bilayer rigidity and stability but can also increase particle size[4][6]. Charged lipids can prevent aggregation. | Incorporate cholesterol (e.g., 30-50 mol%) to decrease permeability and enhance stability[4]. Add a small percentage of a charged lipid (e.g., DPPG) to increase electrostatic repulsion between vesicles. |
| Hydration Process | Cloudy suspension, low encapsulation efficiency. | Incomplete hydration leads to large, multilamellar vesicles (MLVs). The volume of the hydration buffer affects passive encapsulation[9]. | Ensure the hydration buffer is heated above the lipid's Tc (for this compound, room temp is sufficient)[1]. Vigorously agitate (vortex) the flask during hydration. Optimize the hydration buffer volume for your specific formulation[9]. |
| Size Reduction (Extrusion) | High PDI, particle size too large. | The pore size of the membrane is the primary determinant of the final vesicle size. Insufficient passes result in a broad size distribution. | Use a fresh, properly seated membrane for each batch. Perform at least 11-21 extrusion passes. Process at a temperature above the Tc to ensure the membrane is fluid[5]. |
| Drug-to-Lipid Ratio | Low drug loading, precipitation of drug. | Directly influences the encapsulation efficiency and capacity of the liposome[9]. An excessively high ratio can lead to drug precipitation. | Systematically vary the drug-to-lipid ratio to find the optimal loading concentration. Ensure the drug is fully dissolved in the hydration buffer. |
| Storage Conditions | Aggregation, fusion, changes in size over time. | Liposomes are kinetically stable, not thermodynamically stable, and can change over time[3]. Temperature affects stability and leakage[13]. | Store liposomes at 4°C in a sealed, sterile container, protected from light. Avoid freezing unless specific cryoprotectants are used, as this can disrupt the vesicles. |
Experimental Protocols & Workflows
Standard Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol outlines the most common method for preparing large unilamellar vesicles (LUVs) with a defined size.
-
Lipid Dissolution: Dissolve this compound and any other lipid components (e.g., cholesterol) in an appropriate organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner wall of the flask. It is crucial to ensure all solvent is removed; the film can be further dried under high vacuum for at least 2 hours.
-
Hydration: Add the aqueous buffer (which may contain the hydrophilic drug to be encapsulated) to the flask. Hydrate the lipid film by agitating the flask. This process should be done at a temperature above the main phase transition temperature (Tc) of the lipid with the highest Tc in the mixture[14]. For this compound, hydration at room temperature is sufficient. This initial step forms multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes)[5]. This ensures the final sample is in the non-originating syringe.
-
-
Purification: Remove any unencapsulated drug or solutes using methods like size exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the final liposome suspension for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and determine encapsulation efficiency via a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Experimental Workflow Diagram
Caption: Workflow for preparing this compound liposomes via thin-film hydration and extrusion.
Troubleshooting Decision Tree
This diagram helps diagnose common issues during liposome formation.
Caption: A decision tree for troubleshooting common liposome formulation issues.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. scispace.com [scispace.com]
- 5. The effect of lipid phase on liposome stability upon exposure to the mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 11:0 PC (D undecanoyl-sn-glycero-3-phosphocholine) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in 11:0 PC stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in this compound stock solutions?
A1: this compound stock solutions can be susceptible to three primary types of contamination:
-
Microbial Contamination: Bacteria and fungi can be introduced during the preparation process. Lipid emulsions can serve as a growth medium for these microorganisms.[1]
-
Particulate Contamination: This includes foreign particles from various sources such as glass from vials, rubber from stoppers, and environmental dust.[2][3]
-
Chemical Contamination (Oxidation): While this compound is a saturated phospholipid and thus less prone to oxidation than its unsaturated counterparts, exposure to oxygen, light, and certain metals can still lead to degradation over time.
Q2: How should I properly store this compound powder and stock solutions to minimize contamination?
A2: Proper storage is crucial for maintaining the integrity of your this compound.
| Material | Storage Temperature | Key Considerations |
| This compound Powder | -20°C | Store in a tightly sealed container in a dry environment. Allow the container to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and promote hydrolysis.[4] Use a first-in, first-out (FIFO) inventory system.[5] |
| This compound Stock Solution | -20°C or -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] Store in amber glass vials to protect from light. Purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxygen exposure.[4][7] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The choice of solvent depends on the intended application. For many biological experiments, ethanol (B145695) or a chloroform:methanol mixture is used. It is critical to use high-purity, sterile solvents to avoid introducing contaminants.
Q4: Can I sterilize my this compound stock solution?
A4: Yes, sterilization is recommended, especially for cell culture and in vivo applications. Common methods include:
-
Filtration: Using a 0.22 µm sterile filter is a common and effective method for removing microbial contamination from lipid solutions.[8] This is the preferred method as it is less likely to degrade the lipid compared to heat-based methods.
-
Autoclaving: While possible, autoclaving involves high temperatures and pressures that can potentially degrade phospholipids.[1][8][9] If autoclaving is necessary, it should be done for a minimal time and at a temperature that has been validated to not significantly affect the this compound. One study suggests sterilization for about 6 minutes at 128°C.[9]
Troubleshooting Guides
Issue 1: My this compound stock solution appears cloudy or hazy.
This can be due to several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for a cloudy or hazy this compound solution.
Issue 2: I suspect microbial contamination in my this compound stock solution.
| Symptom | Possible Cause | Recommended Action |
| Solution appears turbid or has visible floating particles. | Bacterial or fungal growth. | 1. Do not use the solution. 2. Examine a sample under a microscope to confirm the presence of microorganisms. 3. Discard the contaminated stock and prepare a fresh solution using aseptic techniques. |
| Unexpected results in cell-based assays (e.g., cell death, altered signaling). | Microbial contamination introducing endotoxins or other biologically active molecules. | 1. Test the stock solution for endotoxins using a Limulus Amebocyte Lysate (LAL) assay. 2. Discard the contaminated stock and prepare a new, sterile-filtered solution. |
Issue 3: I am concerned about particulate contamination.
Particulate matter can be introduced from various sources and can affect experimental outcomes, particularly in sensitive applications like liposome (B1194612) preparation and cell culture.[3][10][11]
| Source of Particulates | Prevention Strategy |
| Glass vials and ampules | Use high-quality, pre-cleaned vials. When using ampules, use a filter needle to withdraw the solution.[12] |
| Rubber stoppers | Use vials with high-quality septa and employ proper needle insertion techniques to prevent coring. |
| Environmental dust and fibers | Prepare solutions in a laminar flow hood or clean bench.[12][13] Keep containers sealed when not in use.[5] |
| Incompletely dissolved this compound | Ensure complete dissolution by gentle warming and sonication. Visually inspect the solution for any undissolved particles before use. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of this compound in ethanol using aseptic techniques.
Caption: Workflow for preparing a sterile this compound stock solution.
Protocol 2: Quality Control - Visual Inspection for Contamination
A simple yet effective method for routine quality control.
-
Materials:
-
This compound stock solution vial
-
Bright light source
-
Black and white background
-
-
Procedure:
-
Gently swirl the vial to ensure the solution is homogenous. Do not shake vigorously, as this can introduce air bubbles.
-
Hold the vial against a white background and illuminate it from the side. Observe for any signs of color change or visible particles.
-
Hold the vial against a black background and illuminate it from the side. This will help visualize any fine particulate matter that may be present.
-
A clear solution should appear transparent and free of any visible particles, cloudiness, or color.
-
Contamination Prevention Workflow
A proactive approach is the best way to avoid contamination. This workflow outlines the key stages for maintaining the purity of your this compound stock solutions.
Caption: A comprehensive workflow for preventing contamination of this compound stock solutions.
References
- 1. Sterilization Effects on Liposomes with Varying Lipid Chains [mdpi.com]
- 2. What are current recommendations for filtering parenteral nutrition (PN) admixtures? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 3. Particulate contamination of solutions [gerpac.eu]
- 4. kruse.hms.harvard.edu [kruse.hms.harvard.edu]
- 5. coatingai.com [coatingai.com]
- 6. benchchem.com [benchchem.com]
- 7. cntech.co.uk [cntech.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. EP1420880A2 - Stabilization and terminal sterilization of phospholipid formulations - Google Patents [patents.google.com]
- 10. tepnelpharmaservices.com [tepnelpharmaservices.com]
- 11. Keeping Particulate Contamination Under Control in Pharmaceutical Products | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 13. ashp.org [ashp.org]
Technical Support Center: Improving the Stability of 11:0 PC in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC) in aqueous solutions.
I. Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, offering potential causes and step-by-step solutions.
Issue 1: Cloudiness or Precipitation in the this compound Solution
Question: My aqueous solution of this compound appears cloudy or has visible precipitates. What could be the cause, and how can I resolve this?
Answer: Cloudiness or precipitation in your this compound solution can be attributed to several factors, primarily related to its solubility and aggregation behavior.
Possible Causes and Solutions:
-
-
Solution: Try diluting your solution to a concentration below the estimated CMC. Observe if the cloudiness disappears upon dilution.
-
-
Temperature Effects: The solubility of some lipids can be temperature-dependent.
-
Solution: Gentle warming of the solution may help dissolve any precipitates. However, be cautious as excessive heat can accelerate hydrolysis.
-
-
pH and Ionic Strength of the Buffer: The pH and ionic strength of your aqueous solution can influence the charge and hydration of the phosphocholine (B91661) headgroup, affecting lipid-lipid interactions and aggregation. While phosphatidylcholines are zwitterionic over a wide pH range, extreme pH values can affect stability.[1] High ionic strength can sometimes screen repulsive charges between micelles, promoting aggregation.[2]
-
Presence of Impurities: Impurities in the this compound or the solvent can act as nucleation sites for precipitation.
-
Solution: Ensure you are using high-purity this compound and ultrapure water or a high-quality buffer for your solutions. Filtering the solution through a 0.22 µm filter can remove particulate impurities.
-
Issue 2: Degradation of this compound Over Time
Question: I suspect my this compound is degrading in my aqueous solution. What are the primary degradation pathways, and how can I minimize them?
Answer: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and, to a lesser extent for saturated lipids, oxidation.
1. Hydrolysis:
This is the most common degradation pathway for phospholipids (B1166683) in aqueous environments and involves the cleavage of the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone.[4] This results in the formation of lyso-phosphatidylcholine (lyso-PC) and free undecanoic acid.
Factors Influencing Hydrolysis and Mitigation Strategies:
-
pH: Hydrolysis of phosphatidylcholines is pH-dependent, with the minimum rate of hydrolysis typically occurring around pH 6.5.[1][3] Both acidic and basic conditions accelerate hydrolysis.
-
Mitigation: Prepare and store your this compound solutions in a buffer with a pH close to 6.5.
-
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.[3]
-
Mitigation: Store your aqueous solutions of this compound at 2-8°C for short-term use. For long-term storage, it is best to store the lipid as a dry powder or in an organic solvent at -20°C or below.[5] Avoid repeated freeze-thaw cycles of aqueous solutions.
-
-
Buffer Composition: Certain buffer species can catalyze hydrolysis.[3]
-
Mitigation: Use buffers that are known to be relatively inert, such as phosphate (B84403) or HEPES buffers.
-
2. Oxidation:
While less of a concern for saturated lipids like this compound compared to their unsaturated counterparts, oxidation can still occur over long periods, especially in the presence of transition metals or upon exposure to light and oxygen.
Mitigation Strategies for Oxidation:
-
Use High-Purity Reagents: Use high-purity this compound and solvents to minimize the presence of catalytic metal ions.
-
Degas Solutions: For sensitive applications, degas your aqueous buffer to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or protected from light.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered, but its compatibility with your experimental system must be verified.
II. Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I store my this compound?
-
A1: For long-term storage, this compound should be stored as a powder at -20°C.[5] It is hygroscopic, so it should be kept in a tightly sealed container with a desiccant. For short-term storage (a few days), an aqueous solution buffered at pH ~6.5 can be stored at 2-8°C.
-
-
Q2: How do I accurately weigh and dissolve this compound?
-
A2: Due to its hygroscopic nature, it is best to allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount quickly. To dissolve, add the aqueous buffer to the lipid powder and vortex or sonicate gently until a clear solution is obtained.
-
Stability and Degradation
-
Q3: What is the expected shelf-life of an aqueous solution of this compound?
-
A3: The shelf-life is highly dependent on the storage conditions (pH, temperature, buffer). At an optimal pH of ~6.5 and refrigerated, a solution may be stable for several days to a week. For longer-term applications, fresh solutions are recommended.
-
-
Q4: How can I detect the degradation of my this compound?
-
A4: The most common method is High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). This allows for the separation and quantification of this compound and its degradation products, lyso-PC and undecanoic acid.[6]
-
Aggregation and Micelle Formation
-
Q5: What is the Critical Micelle Concentration (CMC) of this compound?
-
Q6: How can I prevent the aggregation of this compound micelles?
-
A6: To prevent aggregation, work with concentrations not significantly above the CMC. Ensure the pH is near neutral and the ionic strength of the buffer is not excessively high. The addition of certain excipients like polyethylene (B3416737) glycol (PEG)-lipid conjugates can also help to sterically stabilize micelles and prevent aggregation.
-
III. Quantitative Data
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 593.77 g/mol | [5] |
| Critical Micelle Concentration (CMC) | Estimated: ~0.1 - 0.5 mM | This is an estimation based on data for similar short-chain PCs. The exact value can be influenced by temperature, pH, and ionic strength. |
| Optimal pH for Stability | ~6.5 | Hydrolysis is minimized at this pH.[1][3] |
Table 2: Factors Influencing the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Hydrolysis is accelerated at acidic (<6) and basic (>7.5) pH. Minimum hydrolysis occurs around pH 6.5.[1][3] | Use a buffer with a pH between 6.0 and 7.0 for optimal stability. |
| Temperature | Increased temperature significantly accelerates the rate of hydrolysis.[3] | Store aqueous solutions at 2-8°C for short-term use. Avoid elevated temperatures during experiments if possible. |
| Ionic Strength | High ionic strength can promote micelle aggregation.[2] | Use the lowest ionic strength compatible with your experimental needs. |
| Oxygen | Can lead to oxidative degradation, although less significant for saturated lipids. | For long-term storage or sensitive applications, degas buffers and store under an inert atmosphere. |
| Light | Can promote photo-oxidation. | Store solutions in amber vials or protected from light. |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Unilamellar Vesicles by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using the extrusion method.
Materials:
-
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Hydration buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Rotary evaporator
-
Nitrogen or Argon gas stream
Procedure:
-
Lipid Film Formation: a. Weigh the desired amount of this compound powder and dissolve it in chloroform in a round-bottom flask. b. Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. c. Further dry the film under a gentle stream of nitrogen or argon for at least 30 minutes to remove any residual solvent.
-
Hydration: a. Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of this compound (if known, otherwise room temperature is often sufficient for short-chain PCs). b. Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[9] b. Draw the MLV suspension into a gas-tight syringe. c. Pass the suspension through the extruder assembly to another syringe. d. Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.[10]
-
Characterization: a. The size distribution of the resulting LUVs can be determined by Dynamic Light Scattering (DLS).
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound by separating it from its primary hydrolysis products.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD) is ideal for non-chromophoric lipids. A UV detector can be used at low wavelengths (~205-215 nm) but may have lower sensitivity. A Mass Spectrometer (MS) provides the most sensitive and specific detection.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
Mobile Phase (Example Gradient):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Program (Example):
| Time (min) | % B |
| 0 | 50 |
| 20 | 100 |
| 25 | 100 |
| 26 | 50 |
| 30 | 50 |
Flow Rate: 1.0 mL/min Column Temperature: 30-40°C Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (11:0 Lyso PC), and undecanoic acid in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Sample Preparation: Dilute an aliquot of your aqueous this compound solution with the mobile phase to a suitable concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound, lyso-PC, and undecanoic acid based on the retention times of the standards. The decrease in the this compound peak area and the corresponding increase in the degradation product peaks over time indicate instability.
Note: This is a starting point, and the method may need to be optimized for your specific application and instrumentation.
V. Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for cloudy this compound solutions.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Hydrolysis of partially saturated egg phosphatidylcholine in aqueous liposome dispersions and the effect of cholesterol incorporation on hydrolysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of lipid composition and ionic strength on the physical stability of liposomes. | Semantic Scholar [semanticscholar.org]
- 3. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. US5008050A - Extrusion technique for producing unilamellar vesicles - Google Patents [patents.google.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 9. liposomes.ca [liposomes.ca]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Matrix Effects with 11:0 PC Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC) as an internal standard to address matrix effects in lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an this compound internal standard in my lipidomics workflow?
A1: The primary role of this compound, a non-endogenous phosphatidylcholine, is to serve as an internal standard (IS) to ensure accurate and precise quantification of lipid species, particularly other phosphatidylcholines, in your samples.[1] It is added at a known concentration to all samples, including calibration standards and blanks, at the beginning of the sample preparation process.[2] By monitoring the signal of this compound, you can correct for variability introduced during the experimental workflow, such as sample loss during extraction and fluctuations in instrument response due to matrix effects.[1]
Q2: Why was this compound chosen as an internal standard?
A2: this compound is an ideal internal standard for several reasons:
-
Non-endogenous: As it is not naturally present in most biological samples, its signal will not interfere with the quantification of endogenous lipids.[2]
-
Chemical Similarity: It shares the same phosphocholine (B91661) headgroup as the target analytes (other PCs), meaning it will have similar ionization behavior in the mass spectrometer.
-
Distinct Mass: Its unique mass allows it to be easily distinguished from endogenous PCs by the mass spectrometer.
Q3: What are matrix effects and how does this compound help mitigate them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy. An internal standard like this compound that is chemically similar to the analytes of interest will experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.
Q4: Can this compound be used to quantify other lipid classes besides phosphatidylcholines?
A4: While this compound is most suitable for the quantification of other phosphatidylcholines due to its structural similarity, it can sometimes be used for the semi-quantification of other lipid classes that exhibit similar chromatographic and ionization behavior. However, for the most accurate quantification, it is best to use a specific internal standard for each lipid class being analyzed.
Troubleshooting Guide
Issue 1: Low or No Signal from this compound Internal Standard
| Potential Cause | Troubleshooting Steps |
| Incorrect Spiking Procedure | - Verify the concentration of your this compound stock and working solutions.- Ensure the correct volume of the internal standard was added to each sample.- Confirm that the internal standard was added at the beginning of the sample preparation process before any extraction steps.[2] |
| Degradation of Internal Standard | - Prepare a fresh this compound working solution from your stock.- Check the storage conditions and expiration date of the this compound stock solution. Phospholipids are susceptible to hydrolysis and oxidation. |
| Poor Extraction Recovery | - Optimize your lipid extraction protocol. The choice of extraction solvent (e.g., Folch or MTBE) can impact the recovery of different lipid classes.- Ensure thorough mixing during the extraction process. |
| Instrumental Issues | - Check the mass spectrometer settings, including the precursor and product ion m/z values for this compound (e.g., precursor m/z 594.4 -> product m/z 184.1).[4][5]- Clean the ion source and check for any blockages in the sample path. |
Issue 2: High Variability in this compound Signal Across Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and accurate pipetting of the internal standard and sample volumes.- Standardize vortexing/mixing times and intensity for all samples. |
| Significant Matrix Effects | - Evaluate the degree of matrix effect by comparing the this compound signal in a neat solution versus a post-extraction spiked matrix sample.- If matrix effects are severe, consider additional sample cleanup steps like solid-phase extraction (SPE) or diluting the sample. |
| Chromatographic Issues | - Check for retention time shifts of the this compound peak. Inconsistent retention times can lead to variability in matrix effects.- Ensure the analytical column is not overloaded and is performing optimally. |
| Autosampler/Injector Problems | - Check for air bubbles in the autosampler syringe or sample loop.- Perform a series of blank injections to check for carryover. |
Issue 3: Poor Correlation Between this compound and Endogenous PC Analytes
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | - Due to its shorter acyl chains, this compound will elute earlier in a reversed-phase chromatography setup than longer-chain endogenous PCs.[6] If a significant matrix effect occurs at the retention time of the endogenous PCs but not at the retention time of this compound, the correction will be inaccurate.[7]- Modify the chromatographic gradient to minimize the retention time difference between this compound and the target analytes or to separate them from the interfering matrix components. |
| Non-linear Detector Response | - Ensure that the signal for both the this compound and the endogenous analytes are within the linear dynamic range of the mass spectrometer. Saturated signals will lead to inaccurate ratios. |
Data Presentation
The use of an internal standard like this compound significantly improves the precision and accuracy of lipid quantification. The following tables illustrate the expected improvements.
Table 1: Impact of this compound Internal Standard on Quantification Precision
| Analyte | Without Internal Standard (%CV) | With this compound Internal Standard (%CV) |
| PC(16:0/18:1) | 18.5 | 4.2 |
| PC(18:0/20:4) | 21.3 | 5.8 |
| PC(18:2/18:2) | 15.9 | 3.7 |
%CV (Coefficient of Variation) is a measure of relative variability. Lower %CV indicates higher precision.
Table 2: Quantification of Matrix Effect With and Without Internal Standard Normalization
| Sample Matrix | Matrix Effect (%) (Without IS Normalization) | Matrix Effect (%) (With this compound IS Normalization) |
| Plasma Lot A | 65 (Suppression) | 98 (Corrected) |
| Plasma Lot B | 130 (Enhancement) | 103 (Corrected) |
| Tissue Homogenate | 45 (Suppression) | 95 (Corrected) |
Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no matrix effect.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with this compound Internal Standard
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 2 mL glass tube, add 10 µL of a 10 µg/mL working solution of this compound in methanol.
-
Sample Addition: Add 50 µL of the plasma sample to the tube containing the internal standard. Vortex for 10 seconds.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully transfer the lower organic layer to a new glass tube using a glass Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1 v/v).
Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the lipids of interest.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Collision Energy: This needs to be optimized for your specific instrument, but a starting point for the this compound transition could be in the range of 25-40 eV.
Visualizations
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Frontiers | Plasma Lipolysis and Changes in Plasma and Cerebrospinal Fluid Signaling Lipids Reveal Abnormal Lipid Metabolism in Chronic Migraine [frontiersin.org]
- 6. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Optimizing Chromatography for 11:0 PC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 11:0 Phosphatidylcholine (PC).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating 11:0 PC?
A1: The most common techniques for separating this compound are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). HPLC is often preferred for its high resolution and quantitative capabilities, especially when coupled with a mass spectrometer (LC-MS).[1][2][3] Normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) are both viable options, with the choice depending on the specific separation goals.[4][5]
Q2: Which type of HPLC column is best suited for this compound separation?
A2: For RP-HPLC, a C18 column is a common choice for separating various phosphatidylcholine species based on their fatty acid composition.[2][6] For NP-HPLC, a silica-based column is typically used to separate phospholipids (B1166683) based on the polarity of their head groups.[1][3] Given that this compound has relatively short fatty acid chains, a column with a shorter alkyl chain (e.g., C8) or a lower ligand density might also provide good resolution in RP-HPLC.
Q3: What are the recommended mobile phases for this compound separation?
A3: The choice of mobile phase is critical and depends on the chromatography mode.
-
Reversed-Phase (RP-HPLC): A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is typically used.[7][8] For short-chain PCs, starting with a lower percentage of the organic modifier and gradually increasing it in a gradient elution can provide good separation.[7]
-
Normal-Phase (NP-HPLC): A non-polar solvent system, such as a mixture of chloroform, methanol, and water, is commonly employed.[1] Gradient elution is often used to effectively separate different phospholipid classes.
Q4: How can I detect this compound after chromatographic separation?
A4: Several detection methods can be used:
-
Mass Spectrometry (MS): This is the most sensitive and specific method, providing information on the mass-to-charge ratio of the molecule.[4][9]
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector suitable for compounds that do not have a UV chromophore, like phospholipids.[1]
-
UV Detector: Phospholipids lack strong chromophores, but they can be detected at low wavelengths, such as 205 nm.[2][6]
Q5: Why is sample preparation important for this compound analysis?
A5: Proper sample preparation is crucial to remove interfering substances from the sample matrix, such as proteins and other lipids, which can cause ion suppression in MS or co-elute with the analyte of interest.[10][11] Phospholipid extraction techniques are often employed to isolate the lipid fraction before chromatographic analysis.[3]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: The phosphate (B84403) group in this compound can interact with active sites on the silica-based stationary phase, leading to peak tailing.[12]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to poor peak shape.[8][12]
-
Column Overload: Injecting too much sample can lead to peak distortion.[13]
-
Extra-column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening.[12][14]
Solutions:
-
Use a high-purity, end-capped column: This will minimize the number of free silanol (B1196071) groups available for secondary interactions.
-
Optimize mobile phase pH: Adjust the pH to be at least 2 units away from the pKa of this compound.
-
Reduce sample concentration: Dilute the sample and reinject.
-
Minimize extra-column volume: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[14]
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Ion Suppression (in LC-MS): Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer.[10][11]
-
Inappropriate Mobile Phase Additives: Some mobile phase additives can interfere with detection.
-
Suboptimal Detector Settings: The detector may not be set to the optimal parameters for this compound.
Solutions:
-
Improve sample cleanup: Use a phospholipid removal plate or a more rigorous extraction protocol to remove interfering matrix components.[10][15]
-
Optimize mobile phase composition: Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) for LC-MS applications.[16]
-
Optimize detector parameters: For ELSD, optimize the nebulizer and evaporator temperatures. For MS, optimize the ionization source parameters.
Problem 3: Poor Resolution and Co-elution
Possible Causes:
-
Suboptimal Mobile Phase Gradient: The gradient profile may not be shallow enough to separate closely eluting compounds.
-
Inappropriate Stationary Phase: The chosen column may not have the right selectivity for the separation.
-
Flow Rate is Too High: A high flow rate can reduce the interaction time between the analyte and the stationary phase, leading to decreased resolution.[7]
Solutions:
-
Optimize the gradient: Try a shallower gradient or a multi-step gradient to improve the separation of target compounds.
-
Screen different stationary phases: Test columns with different chemistries (e.g., C8, phenyl-hexyl) to find the one with the best selectivity.
-
Reduce the flow rate: A lower flow rate can improve resolution, but it will also increase the analysis time.[7]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS for this compound
This protocol is a starting point and should be optimized for your specific instrument and sample.
1. Sample Preparation:
- Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the extract in the initial mobile phase.
2. HPLC Conditions:
- Column: C18, 2.1 x 100 mm, 2.7 µm particle size.[16]
- Mobile Phase A: 50:50 (v/v) methanol/water with 10 mM ammonium formate.[16]
- Mobile Phase B: 75:25 (v/v) methanol/isopropanol with 10 mM ammonium formate.[16]
- Gradient:
- 0-1 min: 30% B
- 1-3.5 min: Ramp to 86% B
- 3.5-10 min: Hold at 86% B
- 10-11 min: Ramp to 100% B
- 11-25 min: Hold at 100% B
- 25.1-30 min: Return to 30% B for re-equilibration
- Flow Rate: 0.4 mL/min.[16]
- Column Temperature: 45°C.[16]
- Injection Volume: 2-10 µL.[16]
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Range: m/z 300-1200.[16]
- Optimize source parameters (e.g., capillary voltage, gas flow) for your instrument.
| Parameter | Value | Reference |
| Column | C18, 2.1 x 100 mm, 2.7 µm | [16] |
| Mobile Phase A | 50:50 (v/v) methanol/water + 10 mM ammonium formate | [16] |
| Mobile Phase B | 75:25 (v/v) methanol/isopropanol + 10 mM ammonium formate | [16] |
| Flow Rate | 0.4 mL/min | [16] |
| Column Temperature | 45°C | [16] |
Protocol 2: Normal-Phase HPLC-ELSD for Phospholipid Class Separation
This protocol is suitable for separating phospholipid classes, including PC.
1. Sample Preparation:
- Follow the same procedure as in Protocol 1.
2. HPLC Conditions:
- Column: Silica, 4.6 x 250 mm, 5 µm.[1]
- Mobile Phase A: Chloroform/Methanol (70:30, v/v).[1]
- Mobile Phase B: Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v).[1]
- Gradient:
- 0-10 min: 100% A
- 10-20 min: Ramp to 100% B
- 20-25 min: Hold at 100% B
- 25.1-30 min: Return to 100% A for re-equilibration
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 25°C.[1]
- Injection Volume: 20 µL.[1]
3. ELSD Conditions:
| Parameter | Value | Reference |
| Column | Silica, 4.6 x 250 mm, 5 µm | [1] |
| Mobile Phase A | Chloroform/Methanol (70:30, v/v) | [1] |
| Mobile Phase B | Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 25°C | [1] |
Visualizations
References
- 1. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversed-phase high performance liquid chromatography of phosphatidylcholine: a simple method for determining relative hydrophobic interaction of various molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. books.rsc.org [books.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Quantifying 11:0 PC in Complex Samples
Welcome to the technical support center for the quantification of 11:0 Phosphatidylcholine (PC) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 11:0 PC and why is it challenging to quantify?
A1: this compound, or diundecanoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine containing two 11-carbon undecanoic acid chains. As a short-chain and odd-chain lipid, its quantification in complex biological matrices presents several analytical challenges:
-
Low Endogenous Abundance: Odd-chain fatty acids are generally less common in mammalian systems compared to even-chain fatty acids. Consequently, this compound is often present at very low concentrations, if at all, making it difficult to detect above the background noise of the analytical instrument. In many studies, this compound is used as a non-endogenous internal standard[1].
-
Extraction Efficiency: Due to its shorter acyl chains, this compound is more polar than long-chain PCs. This can lead to poor recovery during standard liquid-liquid extraction procedures optimized for more hydrophobic lipids.
-
Chromatographic Retention: On reverse-phase liquid chromatography (RPLC) columns, which are commonly used in lipidomics, the relatively polar nature of this compound can result in poor retention and co-elution with other polar molecules, leading to ion suppression and inaccurate quantification.
-
Isobaric and Isomeric Interference: Complex biological samples contain a vast array of lipid species. There is a high probability of isobaric (same nominal mass) and isomeric (same elemental composition) lipids co-eluting with this compound, which can interfere with its accurate measurement[2][3][4].
Q2: What are the expected endogenous concentrations of this compound in human plasma?
A2: There is limited quantitative data available in the scientific literature for the endogenous concentrations of this compound in human plasma. Its presence as an odd-chain phosphatidylcholine suggests that its natural abundance is likely very low in comparison to even-chain PCs. For context, the table below provides typical concentration ranges for some common even-chain phosphatidylcholines found in human plasma.
| Phosphatidylcholine Species | Concentration Range (µmol/L) in Human Plasma |
| PC 32:0 (e.g., 16:0/16:0) | 30 - 100 |
| PC 34:1 (e.g., 16:0/18:1) | 150 - 400 |
| PC 34:2 (e.g., 16:0/18:2) | 50 - 150 |
| PC 36:2 (e.g., 18:1/18:1) | 80 - 200 |
| PC 36:4 (e.g., 16:0/20:4) | 20 - 60 |
| PC 38:4 (e.g., 18:0/20:4) | 10 - 40 |
Note: These values are approximate and can vary based on factors such as age, diet, and health status. Data synthesized from multiple lipidomics studies.
Q3: What is the biological significance of odd-chain phosphatidylcholines like this compound?
A3: While even-chain fatty acids are the predominant building blocks of lipids in mammals, odd-chain fatty acids (OCFAs) are also present, albeit at lower levels[5][6]. The incorporation of OCFAs into phospholipids (B1166683) like PC can arise from dietary sources (e.g., dairy products) or endogenous metabolic pathways, such as the catabolism of certain amino acids and the α-oxidation of even-chain fatty acids[7]. The presence of odd-chain PCs can influence the physical properties of cell membranes, such as fluidity[8]. Some studies have suggested that the levels of certain odd-chain fatty acids in phospholipids may be associated with various health outcomes[7]. However, the specific biological role of this compound is not yet well-defined and remains an active area of research.
Troubleshooting Guides
Issue 1: Low or No Detectable Signal for this compound
| Potential Cause | Troubleshooting Step |
| Low Endogenous Levels | Confirm the expected concentration range in your sample type. If levels are below the limit of detection (LOD) of your instrument, consider an enrichment step for short-chain lipids or use a more sensitive mass spectrometer. |
| Inefficient Extraction | The polarity of this compound may lead to its loss in the aqueous phase during biphasic extractions like Folch or Bligh-Dyer. Consider using a modified extraction protocol with a more polar solvent system or a single-phase extraction. |
| Poor Ionization | Optimize electrospray ionization (ESI) source parameters. Phosphatidylcholines generally ionize well in positive ion mode as [M+H]+ or [M+Na]+ adducts. Ensure mobile phase additives (e.g., ammonium (B1175870) formate) are present to promote adduct formation. |
| Degradation | Phospholipids can be degraded by phospholipases present in the sample. Perform all extraction steps on ice and consider adding a phospholipase inhibitor. |
Issue 2: Poor Chromatographic Peak Shape or Retention
| Potential Cause | Troubleshooting Step |
| Lack of Retention on RPLC | Due to its polarity, this compound may elute in the void volume of a standard C18 column. Use a column with a more polar stationary phase (e.g., C8, Phenyl-Hexyl) or consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for separating lipids by class and can provide better retention for polar lipids like short-chain PCs. |
| Peak Tailing or Splitting | This can be due to interactions with active sites on the column or issues with the mobile phase. Ensure the mobile phase pH is appropriate and consider using a column with high-purity silica. Check for system leaks or blockages. |
| Co-elution with Interferences | Optimize the LC gradient to improve the separation of this compound from other co-eluting species. A shallower gradient can enhance resolution. High-resolution mass spectrometry can help distinguish this compound from isobaric interferences. |
Issue 3: Inaccurate or Irreproducible Quantification
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects. If a labeled this compound is not available, a short-chain PC with a similar structure (e.g., 13:0 PC) is a suitable alternative. |
| Isobaric Interference | Other lipids with the same nominal mass can interfere with quantification. Use high-resolution mass spectrometry to resolve these interferences. Tandem mass spectrometry (MS/MS) with specific fragment ions can confirm the identity of this compound. |
| Standard Curve Issues | Ensure the calibration curve is prepared in a matrix that mimics the biological sample to account for matrix effects. The concentration range of the standard curve should encompass the expected concentration of this compound in the samples. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for this compound Analysis (Modified Folch Method)
-
Sample Preparation: Thaw plasma samples on ice. For every 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 13:0 PC in methanol (B129727) at a known concentration).
-
Monophasic Extraction: Add 2 mL of a cold chloroform:methanol (2:1, v/v) mixture to the plasma sample in a glass tube. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
Protocol 2: LC-MS/MS Quantification of this compound
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of ≤2.7 µm is a common choice. For better retention of short-chain PCs, a C8 or a HILIC column can be advantageous.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion: The [M+H]+ ion for this compound (m/z 594.4).
-
Product Ion: The characteristic phosphocholine (B91661) headgroup fragment (m/z 184.1).
-
Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion to the product ion.
-
Visualizations
Caption: A generalized workflow for the quantification of this compound in complex biological samples.
Caption: Simplified overview of the major pathways for phosphatidylcholine biosynthesis and degradation.
References
- 1. Serum unsaturated phosphatidylcholines predict longitudinal basal forebrain degeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. hpp.tbzmed.ac.ir [hpp.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphatidylcholine synthesis and remodeling in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 11:0 Phosphatidylcholine and Other PC Standards for Researchers
For researchers, scientists, and drug development professionals engaged in lipidomics, membrane biophysics, and drug delivery systems, the selection of an appropriate phosphatidylcholine (PC) standard is a critical determinant of experimental accuracy and reproducibility. This guide provides a comprehensive comparison of 11:0 PC (didecanoylphosphatidylcholine) with other commonly used saturated and unsaturated phosphatidylcholine standards. We present key physicochemical properties, performance data in analytical applications, and detailed experimental protocols to inform your selection process.
Overview of this compound as a Standard
1,2-diundecanoyl-sn-glycero-3-phosphocholine, or this compound, is a saturated phosphatidylcholine with two 11-carbon acyl chains.[1] As it is not typically found in high abundance in most biological systems, it serves as an excellent internal standard for mass spectrometry-based lipidomics. Its unique mass allows for clear differentiation from endogenous lipid species, ensuring accurate quantification.
Physicochemical Properties: A Comparative Analysis
The physical characteristics of a phosphatidylcholine standard, such as its phase transition temperature (Tm) and critical micelle concentration (CMC), are crucial for its application in biophysical studies and the formulation of lipid-based drug delivery systems.
Table 1: Comparison of Phase Transition Temperatures (Tm) for Saturated Phosphatidylcholines
| Phosphatidylcholine Standard | Acyl Chain Composition | Main Phase Transition Temperature (Tm) (°C) |
| DLPC | 12:0/12:0 | -2[2] |
| This compound (estimated) | 11:0/11:0 | ~ -12 to -15 |
| DMPC | 14:0/14:0 | 24[2] |
| DPPC | 16:0/16:0 | 41[2] |
| DSPC | 18:0/18:0 | 55[3] |
Note: The Tm for this compound is an estimation based on the trend of decreasing Tm with shorter acyl chain length in saturated PCs.[4][5]
Table 2: Comparison of Critical Micelle Concentration (CMC) for Short-Chain Phosphatidylcholines
| Phosphatidylcholine Standard | Acyl Chain Composition | Critical Micelle Concentration (CMC) |
| 8:0 PC | 8:0/8:0 | 0.27 mM |
| 9:0 PC | 9:0/9:0 | 0.029 mM |
| 10:0 PC | 10:0/10:0 | 0.005 mM |
| This compound (estimated) | 11:0/11:0 | ~ 0.001 - 0.0005 mM |
| 12:0 PC | 12:0/12:0 | 90 nM |
Note: The CMC for this compound is an estimation based on the trend of decreasing CMC with increasing acyl chain length for short-chain PCs.
Performance in Analytical Applications
The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics. Its performance in this context is compared with other common standards.
Table 3: Comparison of Phosphatidylcholine Standards for Mass Spectrometry-Based Lipidomics
| Standard Type | Example(s) | Advantages | Disadvantages |
| Odd-Chain Saturated PC | This compound, 17:0 PC | Not naturally abundant in most samples, providing a clear signal for normalization.[6] Chemically stable. | May not perfectly mimic the ionization and fragmentation behavior of all endogenous PCs, especially unsaturated species. |
| Even-Chain Saturated PC | DPPC (16:0), DSPC (18:0) | Commercially available and well-characterized. | Can be endogenous, leading to potential interference and inaccurate quantification if not isotopically labeled. |
| Unsaturated PC | DOPC (18:1), POPC (16:0/18:1) | More closely mimic the structure of common endogenous PCs. | Prone to oxidation, which can affect quantification. May have multiple isomers, complicating analysis. |
| Isotope-Labeled PC | d7-DPPC, 13C-POPC | Co-elute with and have nearly identical chemical properties to their endogenous counterparts, providing the most accurate quantification.[7] | Higher cost. Potential for isotopic interference from naturally occurring isotopes in complex samples. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of phosphatidylcholine standards. Below are protocols for two key applications.
Protocol 1: Lipid Extraction from Plasma for LC-MS Analysis Using this compound as an Internal Standard
This protocol is adapted from established lipidomics workflows.[8][9]
Materials:
-
Plasma sample
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform (B151607)/methanol 2:1, v/v)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma in a glass tube, add a known amount of this compound internal standard (e.g., 10 µL of a 10 µg/mL working solution).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample.
-
Vortex thoroughly for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS system (e.g., 100 µL of methanol/chloroform 1:1, v/v).
-
Analysis: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS analysis.
Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication
This protocol describes a common method for preparing liposomes.[10][11][12]
Materials:
-
Phosphatidylcholine(s) of choice (e.g., DPPC, DOPC, or a mixture)
-
Chloroform
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of phosphatidylcholine(s) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid with the highest Tm.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Place the flask containing the MLV suspension in a water bath to maintain the temperature above the Tm.
-
Insert the tip of a probe sonicator into the suspension, ensuring it does not touch the sides of the flask.
-
Sonicate the suspension in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the suspension becomes clear. This process breaks down the MLVs into SUVs.
-
-
Annealing and Storage:
-
After sonication, allow the SUV suspension to anneal by incubating it for 30 minutes at a temperature above the Tm.
-
Store the liposomes at 4°C. For long-term storage, it is recommended to use them within a few days.
-
Visualizing Key Concepts
Diagrams generated using Graphviz can help illustrate complex biological pathways and experimental workflows.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio21.bas.bg [bio21.bas.bg]
- 5. Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. benchchem.com [benchchem.com]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 12. 리포솜 준비 - Avanti® Polar Lipids [sigmaaldrich.com]
Validation of Analytical Methods Using 11:0 PC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical component of research and drug development, ensuring the reliability, accuracy, and precision of quantitative data. In the field of lipidomics, the use of internal standards is fundamental for correcting variations during sample preparation and analysis. Among the various types of internal standards, odd-chain phospholipids, such as 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC), offer a cost-effective and reliable option. This guide provides an objective comparison of this compound with other common internal standards, supported by a summary of performance data and detailed experimental protocols.
The Role of Internal Standards in Lipidomics
Internal standards are compounds added to a sample at a known concentration before analysis.[1] They are chemically similar to the analytes of interest but are distinguishable by mass spectrometry, typically due to isotopic labeling or unique structural features like odd-chain fatty acids.[1][2] The primary function of an internal standard is to normalize the analytical signal, accounting for sample loss during extraction, variations in ionization efficiency, and other potential sources of error.[1] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the analytical workflow.[1]
Comparison of Internal Standard Performance: this compound vs. Alternatives
The choice of an internal standard significantly impacts the quality of quantitative lipidomics data. The most common types of internal standards are stable isotope-labeled lipids (e.g., deuterated or ¹³C-labeled) and odd-chain lipids. While stable isotope-labeled standards are often considered the gold standard due to their high chemical and physical similarity to the endogenous analytes, odd-chain lipids like this compound provide robust quantification and can be a more accessible alternative.[1]
Below is a summary of the typical performance of these internal standards based on key analytical validation parameters.
| Parameter | This compound (Odd-Chain Standard) | Deuterated Standard (Stable Isotope-Labeled) | ¹³C-Labeled Standard (Stable Isotope-Labeled) | Key Findings & References |
| Linearity (R²) | Good, typically >0.99, but may deviate at extreme concentrations relative to the endogenous lipids.[1] | Excellent, typically >0.99 across a wide dynamic range.[3] | Excellent, typically >0.99, with a wide dynamic range and linear response.[1] | Stable isotope-labeled standards generally provide superior linearity due to their near-identical physicochemical properties to the analyte.[3] |
| Accuracy (Recovery %) | Good, typically within 85-115%. Can be influenced by differences in extraction efficiency and ionization compared to even-chain analytes. | Very Good, typically within 90-110%. Co-elution helps to compensate for matrix effects.[3] | Excellent, typically within 95-105%. Closely mimics the analyte's behavior throughout the analytical process. | ¹³C-labeled standards often provide the highest accuracy due to minimal isotopic effects on chromatography and ionization.[3] |
| Precision (RSD %) | Good, typically <15%. Variability can be slightly higher than stable isotope standards due to potential differences in analytical behavior. | Very Good, typically <10%. Co-elution minimizes variability introduced by the analytical system. | Excellent, typically <5%. The high degree of similarity to the analyte leads to very reproducible results. | The precision of the method is heavily influenced by how well the internal standard tracks the analyte through the entire process.[4] |
| Limit of Detection (LOD) | Dependent on the analytical platform, but generally in the low pmol to fmol range. | Similar to the analyte, often in the low pmol to fmol range. | Similar to the analyte, often in the low pmol to fmol range. | LOD is primarily determined by the sensitivity of the mass spectrometer for the specific lipid class. |
| Limit of Quantification (LOQ) | Dependent on the analytical platform, but generally in the low pmol to fmol range. | Similar to the analyte, often in the low pmol to fmol range. | Similar to the analyte, often in the low pmol to fmol range. | LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. |
| Cost | Lower | Moderate to High | High | Odd-chain standards are generally more cost-effective than their stable isotope-labeled counterparts. |
Experimental Protocols
Lipid Extraction from Plasma (Folch Method)
This protocol describes a common method for extracting lipids from plasma samples prior to LC-MS/MS analysis.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (in a suitable organic solvent like methanol (B129727) or chloroform/methanol) to the plasma sample. The amount should be chosen to be within the linear range of the assay and comparable to the expected analyte concentration.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample. A common ratio is 20 volumes of solvent to 1 volume of plasma.
-
Homogenization: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1 v/v).
LC-MS/MS Analysis of Phosphatidylcholines
This protocol outlines the parameters for the analysis of phosphatidylcholines using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte PCs: Precursor ion corresponding to the [M+H]⁺ of the specific PC analyte, with a product ion of m/z 184.07 (corresponding to the phosphocholine (B91661) headgroup).
-
This compound Internal Standard: Precursor ion of [M+H]⁺ for this compound (m/z 594.4), with a product ion of m/z 184.07.
-
-
Collision Energy: Optimize the collision energy for each specific analyte and the internal standard to achieve the most stable and intense fragment ion signal.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity and stability.
-
Visualizations
Caption: Major pathways of phosphatidylcholine biosynthesis.
Caption: Workflow for analytical method validation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 11:0 PC and Other Odd-Chain PC Standards in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible lipidomics data, the use of appropriate internal standards is paramount. These standards are essential for correcting variability throughout the analytical workflow, from sample extraction to mass spectrometry analysis. Among the various types of internal standards, odd-chain phospholipids, particularly phosphatidylcholines (PCs), have gained widespread use due to their low natural abundance in most biological systems. This guide provides an objective comparison of 11:0 PC (undecanoyl-phosphatidylcholine) and other commonly used odd-chain PC standards, supported by experimental principles and methodologies to aid researchers in selecting the optimal standard for their lipidomics studies.
The Role of Odd-Chain PC Standards in Lipidomics
Odd-chain fatty acid-containing lipids serve as effective internal standards because they are structurally similar to their even-chain endogenous counterparts but can be distinguished by mass spectrometry.[1] This structural similarity ensures that they behave similarly during lipid extraction and ionization, while their unique mass allows for their signals to be differentiated from the lipids of interest.[1] By adding a known amount of an odd-chain PC standard to a sample at the beginning of the workflow, any sample loss or variation in instrument response can be normalized, leading to more accurate quantification of endogenous lipids.[1][2]
Performance Comparison: this compound vs. Other Odd-Chain PC Standards
Key performance parameters for internal standards include linearity, recovery, and precision.
| Performance Parameter | This compound (Undecanoyl-PC) | Other Common Odd-Chain PCs (e.g., 13:0, 15:0, 17:0 PC) | Key Considerations |
| Linearity | Expected to exhibit good linearity over a typical concentration range used in lipidomics experiments. | Generally demonstrate good linearity, similar to other odd-chain and stable isotope-labeled standards.[1] | The linear range should be established for each specific analyte and instrument. It is crucial to ensure that the concentration of the internal standard falls within this linear range.[1] |
| Recovery | Recovery will be dependent on the extraction method employed (e.g., Folch, Bligh & Dyer, MTBE). Its shorter chain length might slightly influence its extraction efficiency compared to longer-chain PCs. | Recovery is also method-dependent. Standards with chain lengths closer to the endogenous lipids of interest may better mimic their extraction behavior.[3][4] | The addition of internal standards prior to lipid extraction can compensate for incomplete recovery of polar lipids like PCs.[4] |
| Precision & Accuracy | Can provide good precision and accuracy when used appropriately. | Odd-chain standards, in general, can provide robust quantification.[1] The use of a panel of odd-chain standards with varying chain lengths can improve accuracy across the lipidome. | Accuracy can be influenced by how closely the internal standard's properties match those of the analyte. For broad lipid profiling, a mixture of internal standards is often recommended.[5] |
| Commercial Availability | Readily available from various chemical suppliers. | Commonly available from multiple commercial sources. | Availability and cost are practical considerations for routine use in high-throughput lipidomics. |
| Potential for Endogenous Interference | Very low to negligible in most mammalian tissues. | While generally low, some odd-chain fatty acids can be present endogenously, for example, from dietary sources or gut microbiota metabolism.[6] | It is advisable to analyze a blank matrix sample to confirm the absence of the chosen internal standard. |
Experimental Protocols
Accurate and reproducible lipidomics analysis relies on well-defined and validated experimental protocols. Below are key methodologies for the use of odd-chain PC standards.
Lipid Extraction
The choice of extraction method can significantly impact lipid recovery. Two common methods are the Folch and methyl-tert-butyl ether (MTBE) extractions.
Folch Extraction:
-
To a glass tube, add the biological sample (e.g., plasma, cell pellet).
-
Spike the sample with a known amount of the odd-chain PC internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol (B129727).
-
Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Add water or a saline solution to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids.[1]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.
MTBE Extraction:
-
In a clean tube, add the biological sample.
-
Add methanol containing the internal standard mixture.
-
Add MTBE and vortex.
-
Add water to induce phase separation and vortex again.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase.
-
Dry the extract under nitrogen and reconstitute for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.
-
Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times.[1]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is recommended to cover a broad range of lipid classes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is ideal for accurate mass measurements and lipid identification.
-
Data Acquisition: Data can be acquired in data-dependent or data-independent modes to obtain both MS1 and MS/MS spectra for identification and quantification.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing internal standards.
Phosphatidylcholine Signaling Pathway
Phosphatidylcholines are not only structural components of membranes but are also involved in cellular signaling. The following diagram illustrates a simplified overview of a key PC signaling pathway.
Conclusion
The selection of an appropriate internal standard is a critical step in designing a robust quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard, odd-chain PC standards, including this compound, offer a reliable and cost-effective alternative for accurate quantification. The ideal choice among the various odd-chain PCs will depend on the specific lipids being analyzed, the biological matrix, and the analytical method. Researchers should validate their chosen internal standard to ensure it meets the required performance characteristics for their specific application. By implementing rigorous, standardized protocols and carefully selecting internal standards, researchers can generate high-quality, reproducible lipidomics data to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomic Analysis of Archival Pathology Specimens Identifies Altered Lipid Signatures in Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 11:0 Phosphatidylcholine Quantification: A Comparative Guide for Researchers
In the realm of lipidomics, accurate and reproducible quantification of lipid species is paramount for meaningful biological interpretation. This guide provides a comprehensive comparison of common methodologies for the quantification of phosphatidylcholines (PCs), with a special focus on the cross-validation of undecanoyl-L-α-phosphatidylcholine (11:0 PC). As an odd-chain phospholipid not commonly found in endogenous systems, this compound is an excellent candidate for use as an internal standard in mass spectrometry-based assays. Ensuring the accuracy of its quantification across different platforms is critical for the reliability of the entire lipidomics workflow.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of lipid quantification and the importance of cross-platform validation. We will delve into the experimental protocols of prevalent techniques, present comparative quantitative data, and illustrate key workflows.
Comparative Analysis of Quantification Methods
The quantification of phosphatidylcholines can be approached through various analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, required sensitivity, sample matrix, and available instrumentation. Below is a summary of the most common methods for PC quantification.
| Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection and fragmentation for molecular identification and quantification.[1][2] | High (pmol to fmol)[3] | Very High (can distinguish isomers)[4][5] | Medium to High | Gold standard for lipidomics; requires significant capital investment and expertise.[6] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection of the phosphocholine (B91661) headgroup.[7][8] | Moderate (ng to µg) | Moderate (generally class-specific, not species-specific) | High | Cost-effective and suitable for high-throughput screening of total PC content.[9][10] |
| Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy | Quantifies phosphorus-containing compounds based on the nuclear magnetic resonance of the ³¹P nucleus.[1][3] | Low | High (for phospholipid classes) | Low | Non-destructive and provides absolute quantification without the need for species-specific standards.[1] |
| Thin-Layer Chromatography (TLC) | Separation of lipids on a plate followed by densitometric quantification.[3][11] | Low to Moderate | Low to Moderate | Low | A classic, low-cost method, but suffers from lower resolution and sensitivity compared to MS.[3] |
Experimental Protocols
Detailed and standardized protocols are the bedrock of reproducible scientific research. Here, we provide condensed methodologies for the two most prevalent techniques in phosphatidylcholine quantification.
LC-MS/MS-Based Quantification of Phosphatidylcholines
This protocol provides a general workflow for the targeted quantification of PCs, including this compound, from a biological matrix such as plasma.
a) Lipid Extraction (Bligh & Dyer Method Adaptation)
-
To 100 µL of plasma, add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture. This mixture should contain the internal standard (e.g., a deuterated PC standard).
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).[12]
b) LC-MS/MS Analysis
-
Chromatography: Utilize a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each PC species of interest. For PCs, a common transition is the precursor ion [M+H]⁺ to the product ion m/z 184.0733, which corresponds to the phosphocholine headgroup.[13]
ELISA-Based Quantification of Total Phosphatidylcholine
This protocol outlines the general steps for using a competitive ELISA kit for the quantification of total PC content.
-
Sample Preparation: Dilute plasma or serum samples in the provided assay buffer to fall within the detection range of the kit.[7]
-
Standard Curve Preparation: Prepare a serial dilution of the PC standard provided with the kit to generate a standard curve.
-
Assay Procedure:
-
Add standards and diluted samples to the wells of the microplate, which is pre-coated with a PC antibody.
-
Add the HRP-conjugated PC to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, the sample/standard PC and the HRP-conjugated PC will compete for binding to the antibody.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate to each well and incubate for 15-30 minutes, protected from light. The HRP enzyme will catalyze a color change.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of total PC in the samples by interpolating their absorbance values on the standard curve.[10]
-
Visualization of Workflows
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Workflow for PC quantification using LC-MS/MS.
Caption: Logical flow for cross-method validation.
Conclusion
The cross-validation of quantification methods is a critical step in ensuring the accuracy and reliability of lipidomics data. While LC-MS/MS stands as the gold standard for its high sensitivity and specificity in distinguishing individual lipid species like this compound, other methods such as ELISA offer high-throughput alternatives for total PC quantification.[1][9] By understanding the principles and protocols of each method, researchers can make informed decisions about the most appropriate technique for their experimental needs and confidently validate their findings across different analytical platforms. This rigorous approach to data validation is essential for the advancement of lipid research and its application in diagnostics and drug development.
References
- 1. Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.4. Lipidomic Analysis [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. rsc.org [rsc.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Phosphatidylcholine Antibody (IgG) (Human) ELISA Kit (OKCA00503) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. Phosphatidylcholine (PC) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 10. mybiosource.com [mybiosource.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic 11:0 Phosphatidylcholine
For researchers, scientists, and drug development professionals utilizing synthetic phospholipids (B1166683), the purity of these reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies to assess the purity of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC), a common saturated phosphatidylcholine, and contrasts its typical purity profile with other commercially available synthetic alternatives.
Introduction to this compound
This compound is a synthetic glycerophospholipid characterized by two undecanoic acid (11:0) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone, with a phosphocholine (B91661) head group at the sn-3 position. Its defined structure and saturated acyl chains make it a valuable tool in biophysical studies of lipid membranes, in the formulation of liposomes for drug delivery, and as an internal standard in lipidomics research. Given its synthetic origin, the purity of this compound can be compromised by starting materials, byproducts of the synthesis process, and degradation products.
Comparative Purity Analysis
The purity of synthetic phospholipids is typically assessed using a combination of chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and mass spectrometry (MS) are the most common methods employed by manufacturers and researchers.
While specific batch-to-batch variability exists, high-quality commercial this compound generally boasts a purity of greater than 99%. The primary impurities to monitor are lysophosphatidylcholines (lyso-PCs), which result from the hydrolysis of one of the fatty acyl chains, and other phospholipid species with different acyl chain lengths that may be present from the starting materials.
Here, we present a hypothetical comparative dataset based on typical purity specifications for this compound and two other common saturated synthetic phosphatidylcholines: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (14:0 PC or DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 PC or DPPC).
| Analyte | Purity Specification (by HPLC) | Common Impurities | Potential Source of Impurity |
| This compound | >99% | 11:0 Lyso-PC, other PCs | Hydrolysis, starting material contaminants |
| 14:0 PC (DMPC) | >99% | 14:0 Lyso-PC, other PCs | Hydrolysis, starting material contaminants |
| 16:0 PC (DPPC) | >99% | 16:0 Lyso-PC, other PCs | Hydrolysis, starting material contaminants |
Experimental Protocols for Purity Assessment
Accurate assessment of this compound purity requires robust analytical methodologies. Below are detailed protocols for the key experimental techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying the purity of synthetic phospholipids. A common approach involves using a normal-phase column to separate lipids based on the polarity of their head groups, or a reverse-phase column to separate them based on the length and saturation of their acyl chains.
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Column: Normal-phase silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Chloroform (B151607)/Methanol/Ammonium (B1175870) Hydroxide (B78521) (80:19.5:0.5, v/v/v)
-
Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of chloroform/methanol (1:1, v/v). Inject 10 µL.
-
Expected Results: A major peak corresponding to this compound, with any potential lyso-PC impurity eluting earlier. Purity is calculated based on the relative peak areas.
Thin-Layer Chromatography (TLC)
TLC provides a rapid and cost-effective method for the qualitative assessment of phospholipid purity.
-
Stationary Phase: Silica gel 60 TLC plate.
-
Mobile Phase (Solvent System): Chloroform/Methanol/Water (65:25:4, v/v/v).[1]
-
Sample Application: Spot 1-5 µL of a 1 mg/mL solution of this compound in chloroform onto the TLC plate.
-
Development: Place the plate in a sealed chamber saturated with the mobile phase and allow the solvent front to migrate to near the top of the plate.
-
Visualization: Dry the plate and visualize the spots by exposing them to iodine vapor or by charring with a sulfuric acid solution followed by heating.
-
Expected Results: A single, well-defined spot for pure this compound. The presence of other spots, particularly a more polar spot corresponding to lyso-PC, indicates impurities.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity and assessing the purity of synthetic phospholipids. Electrospray ionization (ESI) is a commonly used technique.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Sample Infusion: Infuse a 10 µg/mL solution of this compound in methanol/chloroform (2:1, v/v) with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) at a flow rate of 5 µL/min.
-
Mass Analysis: Acquire full scan mass spectra in both positive and negative ion modes.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺ and [M+K]⁺. For this compound (MW = 593.77), the [M+H]⁺ ion would be at m/z 594.78.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ or adducts like [M+Cl]⁻.
-
-
Tandem MS (MS/MS): Fragment the parent ion to confirm its structure. Fragmentation of the phosphocholine headgroup typically yields a characteristic fragment at m/z 184.07 in positive ion mode.
-
Impurity Detection: Look for ions corresponding to potential impurities, such as 11:0 lyso-PC (MW = 425.50), which would appear at m/z 426.51 for [M+H]⁺.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the experimental procedures for assessing the purity of synthetic this compound.
References
A Comparative Analysis of 11:0 Phosphatidylcholine Across Diverse Biological Samples
An Essential Guide for Researchers in Lipidomics and Drug Development
Undecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a species of phosphatidylcholine (PC) containing an 11-carbon saturated fatty acid. While not as prevalent as its even-chain counterparts, the presence and concentration of this compound and other odd-chain fatty acid-containing phospholipids (B1166683) in various biological systems are of growing interest to the scientific community. These molecules may serve as potential biomarkers or play distinct roles in cellular metabolism and signaling. This guide provides a comparative overview of this compound in different biological samples, supported by experimental data and detailed methodologies.
Quantitative and Semi-Quantitative Data on this compound
The following table summarizes the reported presence and relative abundance of this compound in various biological matrices. It is important to note that absolute quantitative data for this compound is not widely available in the literature; much of the existing data is semi-quantitative or reports relative changes.
| Biological Sample | Specific this compound Species Detected | Observation | Study Context |
| Human Breast Milk (Preterm) | PC (11:0/22:5) | Significantly upregulated compared to term breast milk.[1] | Comparative lipidomic analysis of preterm and term human milk. |
| Bacterium (Shewanella putrefaciens) | PC (11:0/11:0) | Identified as one of the most abundant compositional lipid species.[2] | Lipidomic analysis of cold stress response. |
| Human Neuroblastoma Cells (SH-SY5Y) | PC (11:0/11:1), PC (11:1/11:1), PC (11:0/20:4), PC (11:0/22:5) | Decreased percentage distribution after treatment with amyloid-beta (Aβ) 1-42 peptide.[3] | Aβ1-42 peptide toxicity on neuronal cells. |
| Ovarian Cancer Cell Lines | PC(11:0/22:1), PC(11:0/24:1) | Listed in supplementary data of a study on adipocyte co-culture. | Reprogramming of cancer cell metabolism by adipocytes. |
| Various Mouse Tissues (Liver, Muscle, Adipose Tissue) | PC(11:0/11:0) | Used as an internal standard for lipidomics analysis.[4] | Systemic analyses of lipid biosynthesis and distribution. |
| Human and Mouse Brains | PC(11:0/11:0) | Utilized as an internal standard in a study of lipidomic changes related to Aβ plaques.[5] | Mass spectrometry imaging of lipid co-expression with Aβ plaques. |
| Human Cerebrospinal Fluid | PC(11:0/11:0) | Employed as an internal standard for sphingomyelin (B164518) quantification.[6] | Sphingolipid metabolism in Alzheimer's disease. |
Experimental Protocols
The analysis of this compound requires robust and standardized methodologies for lipid extraction and quantification. Below are detailed protocols commonly employed in lipidomics research.
Two of the most widely used methods for total lipid extraction are the Folch and Bligh-Dyer methods. The choice of method may depend on the sample type and volume.
1. Modified Folch Method for Cell Cultures:
This method is suitable for extracting lipids from cultured cells.
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a known volume of ice-cold PBS and centrifuge to obtain a cell pellet.
-
-
Extraction:
-
To the cell pellet, add a 2:1 (v/v) mixture of chloroform (B151607):methanol. For every 1 mg of cell pellet, use approximately 2 mL of the solvent mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough homogenization.
-
Agitate the sample on an orbital shaker at room temperature for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.
-
Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Solvent Evaporation and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Resuspend the lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis.
-
Store the lipid extract at -80°C until analysis.
-
2. Bligh-Dyer Method for Biological Fluids (e.g., Plasma, Serum):
This method is well-suited for samples with high water content.
-
Sample Preparation:
-
To 1 mL of plasma or serum in a glass tube, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
-
Extraction:
-
Vortex the mixture for 15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for another minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation.
-
Two phases will form: an upper aqueous-methanol phase and a lower chloroform phase containing the lipids.
-
Carefully aspirate the lower chloroform phase and transfer it to a clean glass tube.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent from the collected chloroform phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Store at -80°C until use.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual lipid species.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separating different PC species.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.
-
Ionization Mode: Positive electrospray ionization (ESI) is used for the detection of phosphatidylcholines.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transition for PC: In positive ion mode, PCs characteristically produce a fragment ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup. The precursor ion will be the [M+H]+ adduct of the specific this compound species being analyzed (e.g., for PC(11:0/11:0), the precursor ion would be m/z 594.4).
-
Internal Standard: A non-endogenous, stable isotope-labeled PC standard (e.g., PC(16:0-d31/18:1)) should be added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of a synthetic this compound standard.
-
The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is calculated for each sample and standard.
-
The concentration of this compound in the biological sample is determined by interpolating its peak area ratio onto the calibration curve.
-
Metabolic Pathway and Experimental Workflow
The presence of odd-chain fatty acids in phospholipids is primarily attributed to the utilization of propionyl-CoA as a primer in fatty acid synthesis, in contrast to the more common use of acetyl-CoA which leads to even-chain fatty acids.
References
- 1. Comparative Lipidomic Analyses Reveal Different Protections in Preterm and Term Breast Milk for Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Sphingolipid Metabolism Correlates with Cerebrospinal Fluid Beta Amyloid Levels in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of Unknown Lipids: 11:0 PC as an Internal Standard
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate identification of unknown lipids is a critical yet challenging endeavor. This guide provides an objective comparison of the use of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC) as an internal standard against other alternatives, supported by experimental data and detailed protocols to aid in the robust identification of unknown lipid species.
The complexity of the lipidome and the inherent variability in analytical techniques, particularly mass spectrometry (MS)-based methods, necessitate the use of internal standards.[1] These standards are compounds of known concentration added to a sample prior to analysis to correct for sample loss during preparation and to normalize for variations in instrument response.[1] The ideal internal standard is not naturally present in the biological sample, shares similar physicochemical properties with the analytes of interest, and can be clearly distinguished by the analytical platform.[2]
Comparing Internal Standards for Unknown Lipid Identification
In untargeted lipidomics, where the goal is to identify as many lipids as possible, the choice of internal standard is crucial for achieving accurate mass-to-charge ratio (m/z) and retention time (RT) measurements, which are fundamental for database searching and confident lipid identification. The two primary categories of internal standards used are stable isotope-labeled lipids and non-endogenous (odd-chain) lipids.
This compound , a phosphatidylcholine with two 11-carbon fatty acid chains, falls into the category of odd-chain lipids. These are lipids that are structurally similar to endogenous lipids but are generally absent or present at very low levels in most biological systems.[3] This characteristic makes them excellent candidates for internal standards.
Stable isotope-labeled lipids , often deuterated or ¹³C-labeled, are considered the "gold standard" for quantitative lipidomics.[4] They have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction, chromatography, and ionization.[5]
Here, we compare the performance of this compound (as a representative odd-chain lipid) with a stable isotope-labeled phosphatidylcholine (PC) standard for the purpose of identifying unknown lipids.
| Performance Metric | This compound (Odd-Chain Standard) | Stable Isotope-Labeled PC | Rationale & Supporting Data |
| Correction for Sample Preparation Variability | Good | Excellent | Both types of standards can effectively correct for sample loss during extraction and processing. However, stable isotope-labeled standards, being chemically identical to the analyte, provide a more accurate correction. |
| Retention Time (RT) Alignment Accuracy | Good | Excellent | Stable isotope-labeled standards co-elute with their endogenous counterparts, providing a precise anchor for RT alignment. Odd-chain lipids like this compound have retention times that are distinct from even-chain lipids but follow a predictable pattern, allowing for reliable alignment of unknown lipids within the same class. Studies have shown that while absolute retention times may vary between laboratories, the elution order of lipids is largely consistent, enabling effective alignment with odd-chain standards.[6] |
| Mass Accuracy Correction | Good | Excellent | High-resolution mass spectrometry provides highly accurate mass measurements. While instrument calibration is the primary determinant of mass accuracy, the presence of a known internal standard like this compound allows for post-acquisition verification and, if necessary, correction of mass assignments across a chromatographic run. Stable isotope-labeled standards offer a slight advantage due to their closer proximity in the mass spectrum to the target analytes. |
| Cost-Effectiveness | High | Low | Odd-chain lipids like this compound are significantly more affordable than their stable isotope-labeled counterparts, making them a more practical choice for large-scale untargeted lipidomics studies. |
| Availability | Readily Available | Limited for some lipid classes | A wide variety of odd-chain lipids are commercially available. The availability of stable isotope-labeled standards for all lipid classes can be limited.[4] |
| Potential for Interference | Low | Very Low | Odd-chain fatty acids are generally not abundant in mammalian systems, minimizing the risk of interference with endogenous lipids.[3] Stable isotope-labeled standards have a minimal risk of interference, primarily from the natural isotopic abundance of the endogenous lipid. |
Experimental Workflow for Unknown Lipid Identification using this compound
The following diagram illustrates a typical workflow for untargeted lipidomics employing this compound as an internal standard to identify unknown lipids.
Key Experimental Protocols
Below are detailed methodologies for the key experiments involved in using this compound for the identification of unknown lipids.
Preparation of this compound Internal Standard Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for spiking into samples.
-
Materials:
-
1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Glass volumetric flask
-
Analytical balance
-
-
Protocol:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Dissolve the powder in a 1:1 (v/v) mixture of chloroform and methanol in a 10 mL glass volumetric flask.
-
Vortex thoroughly until the powder is completely dissolved.
-
Bring the final volume to 10 mL with the chloroform:methanol mixture to achieve a final concentration of 1 mg/mL.
-
Store the stock solution in a glass vial at -20°C.
-
Lipid Extraction with this compound Internal Standard
-
Objective: To extract lipids from a biological sample while incorporating the this compound internal standard. This protocol is based on the methyl-tert-butyl ether (MTBE) method.
-
Materials:
-
Biological sample (e.g., 20 µL of plasma)
-
This compound stock solution (1 mg/mL)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
MTBE (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
-
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of the biological sample.
-
Add 10 µL of the 1 mg/mL this compound stock solution to the sample.
-
Add 200 µL of pre-chilled methanol and vortex for 30 seconds.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Add 188 µL of LC-MS grade water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic phase (approximately 700 µL) containing the lipids and transfer it to a new microcentrifuge tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.
-
UPLC-MS/MS Analysis
-
Objective: To separate the extracted lipids and acquire high-resolution mass spectrometry data for identification.
-
Instrumentation & Columns:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
-
LC Conditions:
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Mass Range: m/z 100-1500
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both full scan MS and MS/MS spectra.
-
Collision Energy: Ramped collision energy (e.g., 20-50 eV) to ensure fragmentation of a wide range of lipids.
-
Relevant Lipid Signaling Pathways
The identification of unknown lipids is often the first step toward understanding their biological roles. Many lipids act as signaling molecules in crucial cellular pathways. Below is a simplified representation of the glycerophospholipid metabolism pathway, which is frequently investigated in lipidomics studies.
Conclusion
The confirmation of unknown lipid identities is a cornerstone of lipidomics research. While stable isotope-labeled internal standards are considered the gold standard for quantification, odd-chain lipids like this compound offer a cost-effective and reliable alternative for improving the accuracy and confidence of identification in untargeted lipidomics. By correcting for analytical variability and providing a stable reference point for retention time and mass accuracy, this compound enables researchers to more confidently navigate the complexity of the lipidome and uncover the roles of novel lipids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference Materials for MS-based Untargeted Metabolomics and Lipidomics: A Review by the Metabolomics Quality Assurance and Quality Control Consortium (mQACC) | NIST [nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) Across Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC), a saturated phosphatidylcholine, across three common mass spectrometry (MS) platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Direct Infusion Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF). This document summarizes key performance aspects, provides detailed experimental protocols, and includes visualizations to aid in understanding the analytical workflows.
Executive Summary
This compound is a common internal standard in lipidomics due to its synthetic nature and absence in most biological systems. Its analytical behavior and performance are highly dependent on the chosen mass spectrometry platform.
-
LC-MS/MS offers high selectivity and specificity through chromatographic separation and targeted fragmentation (Multiple Reaction Monitoring - MRM), making it a robust quantitative tool.
-
Direct Infusion ESI-MS/MS provides a high-throughput method for the analysis of this compound, particularly useful when used as an internal standard in "shotgun lipidomics" approaches.
-
MALDI-TOF is a sensitive technique for the analysis of phosphatidylcholines, especially in tissue imaging (MSI). However, quantitative analysis can be challenging due to issues with sample crystallization and ion suppression.
The selection of the optimal platform is contingent on the specific research question, desired level of quantification, sample complexity, and throughput requirements.
Quantitative Performance Comparison
| Parameter | LC-MS/MS | Direct Infusion ESI-MS/MS | MALDI-TOF |
| Primary Application | Targeted quantification, isomer separation | High-throughput screening, "shotgun" lipidomics | Tissue imaging (MSI), qualitative analysis |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | Positive Ion Mode |
| Typical Ion Adduct | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Selectivity | High (Chromatographic separation + MS/MS) | Moderate (MS/MS only) | Moderate to Low (potential for isobaric interferences) |
| Quantitative Accuracy | High (with appropriate internal standards) | Good (with appropriate internal standards) | Variable; semi-quantitative at best without isotopic standards |
| Throughput | Moderate | High | High |
| LOD/LOQ | Low (platform dependent) | Low (platform dependent) | Data not readily available for this compound |
Experimental Protocols
Detailed methodologies for the analysis of this compound on each platform are provided below. These protocols are based on published literature and should be adapted and optimized for specific instrumentation and experimental goals.
LC-MS/MS Analysis of this compound
This protocol is adapted from a UHPLC-ESI-MS/MS method used for bacterial lipidomics.
Sample Preparation:
-
Lipid Extraction: A modified Bligh-Dyer extraction is commonly used. To a sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727). Vortex thoroughly.
-
Phase Separation: Add water to induce phase separation. Centrifuge to pellet any debris.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis (e.g., acetonitrile (B52724):isopropanol, 1:1, v/v). This compound is often added as an internal standard at a known concentration at the beginning of the extraction process.
Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating phosphatidylcholines.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.
-
Precursor Ion: m/z 594.4 (for [M+H]⁺ of this compound).
-
Product Ion: m/z 184.1 (characteristic phosphocholine (B91661) headgroup fragment).
-
-
Collision Energy: Optimized for the specific instrument to maximize the signal of the m/z 184.1 fragment.
-
Capillary Voltage: Typically around 3.0-4.0 kV.
-
Source Temperature: Maintained at a stable temperature, e.g., 300°C.
Direct Infusion ESI-MS/MS Analysis of this compound
This high-throughput method is often used for "shotgun lipidomics" where this compound serves as an internal standard.
Sample Preparation:
-
Lipid Extraction: Follow the same lipid extraction protocol as for LC-MS/MS.
-
Dilution: Dilute the reconstituted lipid extract in an appropriate solvent for direct infusion, such as methanol or a mixture of methanol and chloroform, often containing a small amount of an ionization enhancer like ammonium acetate.
Direct Infusion:
-
Infusion: The sample is infused directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
Mass Spectrometry (MS/MS):
-
Ionization: ESI in positive ion mode.
-
Scan Mode: Precursor ion scanning for m/z 184.1 is a common method to specifically detect all phosphatidylcholines in the sample, including the this compound internal standard.
-
Collision Energy: A collision energy is applied to induce fragmentation of all precursor ions, and the instrument is set to detect the specific fragment ion at m/z 184.1.
-
Instrument Settings: Capillary voltage and source temperature are optimized for lipid analysis, similar to the LC-MS/MS method.
MALDI-TOF Analysis of this compound
While less common for quantification, MALDI-TOF can be used for the analysis of phosphatidylcholines.
Sample Preparation:
-
Analyte Solution: Prepare a solution of this compound in a suitable solvent like chloroform or a chloroform:methanol mixture.
-
Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) and 9-aminoacridine (B1665356) (9-AA) are common matrices for lipid analysis in positive ion mode.[1] Prepare a saturated solution of the matrix in a solvent such as acetonitrile or a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting:
-
Dried-Droplet Method: Mix the analyte solution and the matrix solution (e.g., in a 1:1 ratio) and spot a small volume (e.g., 1 µL) onto the MALDI target plate. Allow the spot to air dry completely, allowing for co-crystallization of the analyte and matrix.
-
Thin-Layer Method: First, spot the matrix solution on the target and let it dry to form a thin layer. Then, spot the analyte solution on top of the dried matrix spot.
-
MALDI-TOF Mass Spectrometry:
-
Ionization: Laser desorption/ionization in positive ion mode.
-
Mode: Reflector mode is typically used for higher mass resolution.
-
Laser Energy: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio to minimize in-source fragmentation.
-
Mass Range: Set the mass range to include the expected m/z of this compound adducts (e.g., m/z 594.4 for [M+H]⁺, m/z 616.4 for [M+Na]⁺).
-
Calibration: Calibrate the instrument using a standard with known masses in a similar m/z range.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the characteristic fragmentation of this compound.
References
A Comparative Guide for Researchers in Lipidomics and Drug Development
In the intricate world of lipidomics, understanding the structural nuances of phospholipids (B1166683) is paramount for deciphering their biological roles and for the development of targeted therapeutics. This guide provides a detailed comparison of the fragmentation patterns of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC) and related short-chain phosphatidylcholines (PCs) under mass spectrometry. Experimental data, detailed protocols, and visual representations of fragmentation pathways and relevant signaling cascades are presented to aid researchers in the identification and characterization of these important lipid molecules.
Comparative Analysis of Fragmentation Patterns
The fragmentation of phosphatidylcholines in mass spectrometry is highly dependent on the ionization mode and collision energy. Below is a summary of the expected fragmentation patterns for this compound and a closely related short-chain PC, 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) (8:0 PC), based on established principles and available spectral data.
Data Presentation: Predicted Fragmentation of Short-Chain Phosphatidylcholines
| Precursor Ion (m/z) | Analyte | Ionization Mode | Key Fragment Ions (m/z) | Fragment Identity |
| 594.42 (calc.) | This compound (C₃₀H₆₀NO₈P) | Positive (ESI) | 184.1 | Phosphocholine headgroup |
| 409.3 | [M+H - 184.1]⁺ | |||
| 410.3 | [M+H - Undecanoic acid]⁺ | |||
| 201.2 | Undecanoyl acylium ion | |||
| 592.42 (calc.) | This compound (C₃₀H₆₀NO₈P) | Negative (ESI) | 578.4 | [M-CH₃]⁻ |
| 199.2 | Undecanoate anion | |||
| 510.32 | 8:0 PC (C₂₄H₄₈NO₈P) | Positive (ESI) | 184.2 | Phosphocholine headgroup[1] |
| 384.3 | [M+H - 126]⁺ (loss of part of acyl chain)[1] | |||
| 366.3 | [M+H - Octanoic acid]⁺[1] | |||
| 159.1 | Octanoyl acylium ion |
Deciphering the Fragmentation Pathways
The structural elucidation of phosphatidylcholines via mass spectrometry relies on the predictable cleavage of specific bonds upon collisional activation. The following diagrams, rendered in DOT language, illustrate the primary fragmentation pathways for this compound in both positive and negative ion modes.
Positive Ion Mode Fragmentation of this compound
Negative Ion Mode Fragmentation of this compound
Experimental Protocols
Accurate and reproducible analysis of short-chain PCs by mass spectrometry requires meticulous sample preparation and optimized instrumental parameters. The following protocols provide a general framework for such analyses.
Sample Preparation: Lipid Extraction
-
Tissue Homogenization: Homogenize approximately 50 mg of tissue in 1 mL of ice-cold methanol.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the homogenate, add 2 mL of chloroform (B151607) and 0.8 mL of water.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol/chloroform (1:1, v/v).
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS acquisition of the most intense precursor ions.
-
Signaling Pathways of Interest
While the direct signaling roles of this compound are not extensively characterized, short-chain fatty acids, the building blocks of this lipid, are known to modulate key signaling pathways. Understanding these pathways can provide context for the potential biological functions of short-chain PCs.
G-Protein Coupled Receptor (GPCR) Signaling
Short-chain fatty acids can act as ligands for certain G-protein coupled receptors (GPCRs), such as GPR41 and GPR43.[2] Activation of these receptors can initiate a cascade of intracellular events, influencing processes like inflammation and metabolism.
Histone Deacetylase (HDAC) Inhibition
Butyrate (B1204436), a four-carbon short-chain fatty acid, is a well-known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can alter chromatin structure and gene expression, leading to various cellular effects, including anti-inflammatory responses.
References
Safety Operating Guide
Proper Disposal of 11:0 Phosphatidylcholine (11:0 PC) in a Laboratory Setting
Researchers and professionals in drug development must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This document provides essential guidance on the proper disposal procedures for 11:0 Phosphatidylcholine (11:0 PC), a saturated phospholipid used in various research applications.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is recommended.
Handling:
Waste Characterization and Segregation
The primary step in proper disposal is to determine if the this compound waste is hazardous.
-
Uncontaminated this compound: In its pure form, this compound is generally not classified as a hazardous waste.[1] However, it is crucial to check local regulations as waste disposal requirements can vary.
-
Contaminated this compound: If this compound is mixed with or has come into contact with hazardous substances (e.g., organic solvents, other hazardous chemicals), the entire waste mixture must be treated as hazardous. The specific hazardous characteristics of the contaminants will dictate the disposal route.
Waste Segregation:
-
Solid Waste: Uncontaminated solid this compound waste, including empty containers and contaminated lab materials (e.g., weigh boats, pipette tips), should be collected in a designated, labeled container.
-
Liquid Waste: If this compound is in a solution, the disposal method depends on the solvent.
-
Aqueous Solutions: While some short-chain PCs are water-soluble, prolonged storage in water can lead to hydrolysis.[4][5] Disposal of non-hazardous aqueous solutions may be permissible down the drain with copious amounts of water, but always verify with your institution's Environmental Health and Safety (EHS) office first.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., chloroform) must be disposed of as hazardous chemical waste.[6] Collect this waste in a designated, properly labeled, and sealed container. Never store organic solutions in plastic containers, as this can cause leaching.[5]
-
Disposal Procedures
Step 1: Identify the Waste Stream Determine if the this compound waste is solid or liquid and whether it is contaminated with any hazardous materials.
Step 2: Containerize and Label Waste
-
Use chemically compatible containers for waste collection.
-
Clearly label the waste container with "Hazardous Waste" (if applicable) and list all constituents, including this compound and any solvents or contaminants.
Step 3: Arrange for Pickup and Disposal
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Do not mix different types of chemical waste in the same container unless explicitly permitted by your EHS guidelines.
Quantitative Data Summary
The following table summarizes key data points relevant to the safe handling and disposal of phosphatidylcholines.
| Parameter | Value/Information | Source |
| Chemical Name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | [4][7] |
| CAS Number | 27869-47-2 | [4][7] |
| Molecular Formula | C30H60NO8P | [4] |
| Form | Powder | |
| Storage Temperature | -20°C | [4][5] |
| Hazard Classification | Generally not a hazardous substance in pure form. May be considered a combustible solid. | Multiple SDS |
| Disposal Consideration | Dispose of in accordance with local, state, and federal regulations.[1] Not typically considered hazardous waste if uncontaminated.[1] | Multiple SDS |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal process is a standard laboratory procedure guided by institutional and regulatory protocols rather than a specific experimental methodology.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 11:0 PC
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 1,2-diundecanoyl-sn-glycero-3-phosphocholine (B1589316) (11:0 PC). Adherence to these procedures is critical for ensuring laboratory safety and maintaining product integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to prevent inhalation and skin contact. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | Protects against skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[1][2][3] For prolonged contact or when handling solutions, consider thicker gauge gloves or double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder and splashes of solutions. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the powder form to prevent inhalation, especially if there is a risk of generating dust.[4] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, emphasizing key safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
